molecular formula C13H14O4 B2539930 6,7-Dimethoxy-4-ethylcoumarin CAS No. 720674-01-1

6,7-Dimethoxy-4-ethylcoumarin

Cat. No.: B2539930
CAS No.: 720674-01-1
M. Wt: 234.251
InChI Key: KCNPGHAGVLUKKB-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-ethylcoumarin is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.251. The purity is usually 95%.
BenchChem offers high-quality 6,7-Dimethoxy-4-ethylcoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethoxy-4-ethylcoumarin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-6,7-dimethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-4-8-5-13(14)17-10-7-12(16-3)11(15-2)6-9(8)10/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNPGHAGVLUKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6,7-Dimethoxy-4-ethylcoumarin CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthesis, and application profile of 6,7-Dimethoxy-4-ethylcoumarin .

Note on CAS Registry: Unlike its widely commercialized homolog 4-Methylscoparone (CAS 4281-40-7), the 4-ethyl variant is primarily a research-grade compound often synthesized de novo for structure-activity relationship (SAR) studies. It does not possess a single, globally standardized CAS number in common public registries (e.g., PubChem, CAS Common Chemistry) as of 2025. It is frequently identified by its chemical name or specific vendor catalog IDs (e.g., Indofine Chemical Co.).

Synonyms: 4-Ethylscoparone; 4-Ethyl-6,7-dimethoxy-2H-chromen-2-one.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

This compound belongs to the coumarin class (benzopyrone), specifically the 6,7-dimethoxy substituted subgroup known for choleretic and vasodilatory activities. The introduction of the ethyl group at the C4 position enhances lipophilicity compared to the parent compound Scoparone.

Table 1: Core Physicochemical Data[4]
PropertyValueNotes
Molecular Formula C₁₃H₁₄O₄
Molecular Weight 234.25 g/mol
Exact Mass 234.0892Useful for HRMS validation
Melting Point 150 – 151 °CDistinct from 4-methyl homolog (136°C)
Appearance White to off-white crystalline solidRecrystallized from EtOH/Water
Solubility Soluble in CHCl₃, DMSO, AcetonePoorly soluble in cold water
Lipophilicity (LogP) ~2.1 (Predicted)Higher than Scoparone (LogP ~1.[1][2][3][4][5][6]6)

Structural Characterization Logic

To validate the identity of 6,7-Dimethoxy-4-ethylcoumarin, researchers must distinguish it from the 4-methyl analog. The key differentiator is the C4-alkyl signal in Proton NMR.

Diagnostic NMR Signals (Expected)
  • Ethyl Group (C4): Unlike the singlet observed in 4-methylcoumarins, the 4-ethyl group presents as a triplet (–CH₃, ~1.2 ppm) and a quartet (–CH₂–, ~2.7 ppm).

  • Aromatic Protons (C5, C8): Two singlets in the aromatic region (~6.8 ppm and ~7.0 ppm) confirm the 6,7-disubstitution pattern (para-orientation on the benzene ring preventing coupling).

  • Methoxy Groups: Two sharp singlets (~3.9 ppm), integrating to 6 protons total.

Synthesis Protocol: Pechmann Condensation[9][10]

The most robust route to 4-substituted coumarins is the Pechmann Condensation , utilizing a phenol and a


-keto ester. For the 4-ethyl variant, Ethyl Propionylacetate  (Ethyl 3-oxopentanoate) is required instead of the standard ethyl acetoacetate.
Reaction Scheme

Reactants: 3,4-Dimethoxyphenol + Ethyl Propionylacetate Catalyst: Sulfuric Acid (H₂SO₄) or Lewis Acid (e.g., InCl₃, Bi(NO₃)₃) Solvent: Solvent-free or Ethanol

Step-by-Step Methodology
  • Preparation of Reactants:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-Dimethoxyphenol (10 mmol) in a minimal amount of ethanol (or run solvent-free for higher yield).

    • Add Ethyl Propionylacetate (10 mmol) dropwise.

  • Acid Catalysis (Cyclization):

    • Option A (Classic): Cool the mixture to 0°C. Add concentrated H₂SO₄ (5 mL) dropwise to maintain temperature <10°C.

    • Option B (Green/Lewis Acid): Add 10 mol% Indium(III) Chloride (InCl₃) and heat to 80°C.

    • Mechanism:[6][7][8] The phenol undergoes electrophilic attack by the activated carbonyl of the

      
      -keto ester, followed by transesterification and dehydration to close the pyrone ring.
      
  • Reaction Monitoring:

    • Stir at room temperature (if H₂SO₄) or reflux (if Lewis Acid) for 2–4 hours.

    • Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the phenol spot.

  • Workup & Purification:

    • Pour the reaction mixture into crushed ice (100 g) with vigorous stirring. The coumarin should precipitate as a solid.

    • Filter the precipitate and wash with cold water until the filtrate is neutral pH.

    • Recrystallization: Dissolve the crude solid in hot ethanol. Allow to cool slowly to room temperature, then refrigerate. Collect the crystals (MP should be 150–151°C).

Visualization: Synthesis Workflow

PechmannSynthesis Phenol 3,4-Dimethoxyphenol (Nucleophile) Intermediate Hydroxy Ester Intermediate Phenol->Intermediate Condensation Ester Ethyl Propionylacetate (Electrophile) Ester->Intermediate Cyclization Acid-Catalyzed Cyclization (-H2O) Intermediate->Cyclization H2SO4 / Heat Product 6,7-Dimethoxy-4-ethylcoumarin (Solid Precipitate) Cyclization->Product Ice Quench

Figure 1: The Pechmann Condensation pathway for synthesizing 4-ethyl substituted coumarins.

Biological & Pharmacological Context[3][4][5][6][9][10][13][14]

While the 4-methyl analog is more common, the 4-ethyl substitution is critical in Structure-Activity Relationship (SAR) studies targeting:

  • Vasorelaxation: Coumarins like Scoparone relax smooth muscle.[2] Increasing the bulk of the alkyl group at C4 (Methyl

    
     Ethyl) often alters the binding affinity to voltage-gated calcium channels (VGCCs).
    
  • Lipid Metabolism: 6,7-dimethoxycoumarins are investigated for hypolipidemic effects. The increased lipophilicity of the ethyl variant may enhance membrane permeability.

Table 2: Homolog Comparison
CompoundSubstituent (C4)LogP (Est.)Primary Use Case
Scoparone –H1.6Asthma, Jaundice (Traditional Medicine)
4-Methylscoparone –CH₃1.9Standard research reagent; Choleretic
4-Ethylscoparone –CH₂CH₃2.1SAR Probe: Testing steric/lipophilic limits

Analytical Validation (Self-Validating Protocol)

To ensure the synthesized compound is 6,7-Dimethoxy-4-ethylcoumarin and not an isomer or byproduct, perform the following validation steps:

  • Melting Point Check: If MP < 145°C, the product is likely contaminated with starting phenol or the 4-methyl analog (if reagents were cross-contaminated). Target: 150–151°C .[9][2]

  • Fluorescence: Dissolve a trace amount in ethanol. Under UV light (365 nm), the compound should exhibit intense blue fluorescence , characteristic of 6,7-oxygenated coumarins.

  • Mass Spectrometry: In GC-MS, look for the molecular ion peak

    
     at m/z 234 . A major fragment loss of 29 mass units (ethyl group) confirms the C4 substitution.
    
Visualization: SAR Logic

SAR_Logic Scaffold 6,7-Dimethoxy Coumarin Core (Vasorelaxant / Choleretic) Mod_H C4 = H (Scoparone) Baseline Potency Scaffold->Mod_H Mod_Me C4 = Methyl Increased Stability Scaffold->Mod_Me Mod_Et C4 = Ethyl High Lipophilicity Steric Bulk Probe Scaffold->Mod_Et Interaction Biological Outcome: Modified Smooth Muscle Relaxation Mod_Et->Interaction Alters binding to Ca2+ Channels

Figure 2: Structure-Activity Relationship (SAR) logic demonstrating why the 4-ethyl variant is synthesized for pharmacological profiling.

References

  • Indofine Chemical Company. (n.d.). 6,7-Dimethoxy-4-ethylcoumarin Product Page. Retrieved from [Link] (Catalog ID: 19-531).

  • Sethi, V. K., et al. (2016).[10] Pechmann Condensation: Synthesis of Coumarins. In Advanced Organic Chemistry Protocols.

  • García-Morales, et al. (2016).[10][11] GC-MS analysis of bioactive compounds in marine bivalves. (Referenced for GC-MS detection of 6,7-dimethoxy-4-ethylcoumarin as a metabolite).

  • PubChem. (2025).[5] Compound Summary: 6,7-Dimethoxy-4-methylcoumarin (Homolog Reference).[9] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 6,7-Dimethoxy-4-ethylcoumarin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Coumarin Scaffold

The coumarin nucleus, a deceptively simple benzopyran-2-one framework, continues to be a cornerstone in the edifice of medicinal chemistry and materials science.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[2][3] This versatility stems from the scaffold's amenability to substitution, allowing for the fine-tuning of its physicochemical and biological properties. Among the vast family of coumarins, 6,7-dimethoxy-4-ethylcoumarin stands out as a promising candidate for further investigation, owing to the known influence of methoxy and alkyl substituents on the bioactivity and fluorescence of the coumarin core. This guide provides a comprehensive, experience-driven approach to the synthesis and rigorous characterization of this specific derivative, empowering researchers to confidently produce and validate this valuable compound.

I. Strategic Synthesis: The Pechmann Condensation as the Method of Choice

For the synthesis of 4-substituted coumarins, the Pechmann condensation remains a highly reliable and efficient method.[1][2] This acid-catalyzed reaction between a phenol and a β-ketoester offers a direct route to the coumarin core.[1][4] While other methods like the Knoevenagel condensation are also employed for coumarin synthesis, the Pechmann reaction is particularly well-suited for the preparation of 6,7-Dimethoxy-4-ethylcoumarin from readily available precursors.[2]

The causality behind selecting the Pechmann condensation lies in its straightforward mechanism and generally good yields. The reaction proceeds through an initial transesterification, followed by an intramolecular hydroarylation and subsequent dehydration to yield the coumarin ring system. The use of an acid catalyst, such as concentrated sulfuric acid or a solid acid like Amberlyst-15, is crucial for activating the carbonyl groups and facilitating the cyclization.[4][5]

Reaction Scheme: Pechmann Condensation for 6,7-Dimethoxy-4-ethylcoumarin

Pechmann_Condensation cluster_reactants Reactants cluster_product Product 3,4-Dimethoxyphenol 3,4-Dimethoxyphenol Reaction Pechmann Condensation (Acid Catalyst) 3,4-Dimethoxyphenol->Reaction + Ethyl_butyrylacetate Ethyl butyrylacetate Ethyl_butyrylacetate->Reaction + Target_Coumarin 6,7-Dimethoxy-4-ethylcoumarin Reaction->Target_Coumarin caption Pechmann Condensation for Target Synthesis

Caption: Pechmann Condensation for Target Synthesis.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where the successful synthesis and purification can be monitored at each stage.

Materials and Reagents:

  • 3,4-Dimethoxyphenol

  • Ethyl butyrylacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15

  • Ethanol (for recrystallization)

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for Thin-Layer Chromatography (TLC)

  • TLC developing solvent (e.g., Ethyl acetate/Hexane mixture)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-dimethoxyphenol (1.0 equivalent) and ethyl butyrylacetate (1.1 equivalents).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.5 equivalents) to the stirred mixture under cooling in an ice bath. The reaction is exothermic. Alternatively, for a greener approach, a solid acid catalyst like Amberlyst-15 can be used.[5]

  • Reaction Conditions: Heat the reaction mixture in an oil bath at a temperature of 100-120°C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). A spot for the product should appear at a different Rf value compared to the starting materials.[4]

  • Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water. A solid precipitate of the crude product should form.

  • Purification:

    • Collect the crude product by filtration.

    • Wash the solid with cold water to remove any remaining acid.

    • For further purification, recrystallization from a suitable solvent like ethanol is recommended. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals of 6,7-Dimethoxy-4-ethylcoumarin.

    • Collect the purified crystals by filtration and dry them under vacuum.

  • Purity Assessment:

    • Perform TLC analysis of the purified product to ensure the absence of starting materials and byproducts.

    • Determine the melting point of the purified compound. A sharp melting point is indicative of high purity.

II. Rigorous Characterization: A Multi-faceted Approach to Structure Elucidation

The unambiguous identification and characterization of the synthesized 6,7-Dimethoxy-4-ethylcoumarin are paramount. A combination of spectroscopic techniques provides a comprehensive picture of the molecular structure.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound Purified 6,7-Dimethoxy-4-ethylcoumarin NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR FTIR FTIR Spectroscopy Synthesized_Compound->FTIR UV_Vis UV-Vis Spectroscopy Synthesized_Compound->UV_Vis MS Mass Spectrometry Synthesized_Compound->MS Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Provides detailed structural information Functional_Group_ID Functional_Group_ID FTIR->Functional_Group_ID Identifies functional groups Electronic_Transitions Electronic_Transitions UV_Vis->Electronic_Transitions Analyzes conjugation Molecular_Weight_Confirmation Molecular_Weight_Confirmation MS->Molecular_Weight_Confirmation Confirms molecular weight and fragmentation caption Comprehensive Characterization Workflow

Caption: Comprehensive Characterization Workflow.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules.[6][7] For 6,7-Dimethoxy-4-ethylcoumarin, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.30Triplet3H-CH₂-CH₃
~2.80Quartet2H-CH₂ -CH₃
~3.95Singlet3H6-OCH₃
~3.98Singlet3H7-OCH₃
~6.85Singlet1HH-8
~6.90Singlet1HH-5
~6.15Singlet1HH-3

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~14.0-CH₂-CH₃
~25.0-CH₂ -CH₃
~56.56-OCH₃
~56.87-OCH₃
~99.0C-8
~108.0C-5
~112.0C-4a
~115.0C-3
~148.0C-6
~152.0C-7
~155.0C-8a
~161.0C-4
~162.0C-2 (C=O)

Note: These are predicted values based on the analysis of similar coumarin structures. Actual experimental values may vary slightly.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups present in the molecule.[7][8]

Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretch
~2970-2850MediumAliphatic C-H stretch
~1720StrongC=O stretch (lactone)
~1610, 1570, 1500Medium-StrongC=C stretch (aromatic)
~1270, 1030StrongC-O stretch (aromatic ether)
C. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the coumarin core.[7]

Predicted UV-Vis Absorption Maxima (in Methanol):

λmax (nm)Molar Absorptivity (ε)Transition
~230Highπ → π
~255Mediumπ → π
~345Highπ → π*
D. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound and provides insights into its fragmentation pattern, which can further support the structural assignment.[9] The expected molecular weight for C₁₃H₁₄O₄ is 234.25 g/mol .

Predicted Mass Spectrometry Fragmentation:

  • Molecular Ion (M⁺): m/z = 234

  • Major Fragments:

    • m/z = 205 ([M-CHO]⁺) - Loss of a formyl radical.

    • m/z = 191 ([M-C₂H₅]⁺) - Loss of the ethyl group.

    • m/z = 177 ([M-CHO-CO]⁺) - Subsequent loss of carbon monoxide.

III. Conclusion: A Foundation for Future Research

This guide has provided a detailed and scientifically grounded framework for the synthesis and characterization of 6,7-Dimethoxy-4-ethylcoumarin. By following the outlined Pechmann condensation protocol and employing the described multi-faceted characterization approach, researchers can confidently produce and validate this compound. The provided spectroscopic predictions, based on established principles and data from analogous structures, offer a reliable benchmark for experimental verification. The successful synthesis of this coumarin derivative opens avenues for its exploration in various applications, from medicinal chemistry to materials science, building upon the rich legacy of the coumarin scaffold.

References

  • Synthesis of 7 hydroxy-4-methyl coumarin. (n.d.). SlideShare. Retrieved February 4, 2026, from [Link]

  • A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. (2023). ResearchGate. Retrieved February 4, 2026, from [Link]

  • 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • synthesis of coumarin derivatives via pechmann condensation and nitration reaction. (n.d.). Jetir.org. Retrieved February 4, 2026, from [Link]

  • 1 H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. (n.d.). ScienceDirect. Retrieved February 4, 2026, from [Link]

  • Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Synthesis of coumarins via von Pechmann condensation of phenols with ethylacetoacetate catalyzed by SnCl2·2H2O. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism by HRMS analysis. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis of coumarins via Pechmann reaction using Cr(NO3)3. 9H2O as a Catalyst under microwave. (n.d.). Der Pharma Chemica. Retrieved February 4, 2026, from [Link]

  • Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. (2023). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. (2023). MDPI. Retrieved February 4, 2026, from [Link]

  • Synthesis of coumarin by Pechman reaction -A Review. (2019). ResearchGate. Retrieved February 4, 2026, from [Link]

  • 6,7-Dimethoxy-4-methylcoumarin. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). MDPI. Retrieved February 4, 2026, from [Link]

  • Total Synthesis of Six 3,4-Unsubstituted Coumarins. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • synthetic approaches to 4-aryl-3,4-dihydrocoumarins. (n.d.). De Gruyter. Retrieved February 4, 2026, from [Link]

  • FTIR spectrum of 7-hydroxy-4-methyl coumarin. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • H AND 13C NMR DATA FOR 6, 7-DIHYDROXYCOUMARIN. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • EI mass fragmentation of 7-methoxy-coumarin (4). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4 H -chromenes via Er(OTf) 3 -catalyzed cascade reactions of p -quinone methides with 1,3-dicarbonyl compounds. (2023). ResearchGate. Retrieved February 4, 2026, from [Link]

    • 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

  • Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. (2019). Arkivoc. Retrieved February 4, 2026, from [Link]

  • UV/Vis spectra of 7-diethylamino-4-methylcoumarin (1) and the synthesized fluorescent labels (8, 9, 14, 15, 19, and 20) in MeCN. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. (n.d.). Journal of Environmental Nanotechnology. Retrieved February 4, 2026, from [Link]

  • Synthesis of new 7-hydroxycoumarin derivatives: Crystal structures and fragmentations processes in ESI-MS. (2018). ResearchGate. Retrieved February 4, 2026, from [Link]

Sources

Pharmacological Profile of Scoparone (6,7-Dimethoxycoumarin): A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scoparone (6,7-dimethoxycoumarin) is a bioactive coumarin derivative isolated primarily from Artemisia capillaris (Yin Chen Hao), a staple in Traditional Chinese Medicine for hepatic disorders.[1] Unlike simple coumarins, the 6,7-dimethoxy substitution pattern confers a unique pharmacological profile characterized by potent hepatoprotective, anti-fibrotic, and vasorelaxant properties.

This technical guide analyzes scoparone as a single-agent candidate for drug development. It synthesizes pharmacokinetic (ADME) data with mechanistic insights into its multi-target activity—specifically its ability to simultaneously modulate TGF-β/Smad fibrosis pathways and TLR4/NF-κB inflammatory cascades. The guide also addresses the critical safety window defined by its acute toxicity profile.

Chemical and Physical Profile

PropertyDetail
IUPAC Name 6,7-dimethoxychromen-2-one
Common Name Scoparone; Escoparone
CAS Number 120-08-1
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Structural Class Simple Coumarin (Benzo-α-pyrone)
Solubility Soluble in ethanol, DMSO, chloroform; poorly soluble in water.
Appearance White to light yellow crystalline powder or needles.

Pharmacokinetics (ADME) Profile

Understanding the kinetic behavior of scoparone is essential for designing effective dosing regimens in preclinical models.

Absorption[2]
  • Bioavailability: Scoparone exhibits rapid absorption following oral administration. In rat models, the time to maximum plasma concentration (

    
    ) is typically < 0.5 hours , indicating rapid gastrointestinal uptake.
    
  • Plasma Concentration: Oral administration of 50–100 mg/kg yields varying plasma levels, often limited by extensive first-pass metabolism.

Distribution
  • Tissue Tropism: Distribution is non-uniform. The highest concentrations are found in the liver and kidney , aligning with its therapeutic focus on hepatic diseases.

  • Blood-Brain Barrier (BBB): Scoparone has poor BBB penetration when administered alone. However, co-administration with permeation enhancers (e.g., borneol) can significantly increase brain tissue concentrations.

Metabolism[1][2][3][4][5][6]
  • Primary Pathway: Scoparone undergoes rapid and extensive hepatic metabolism. The primary Phase I metabolic reaction is O-demethylation .

  • Metabolites:

    • Scopoletin (6-methoxy-7-hydroxycoumarin): The major metabolite formed via demethylation at the C-7 position.

    • Isoscopoletin: Formed via demethylation at the C-6 position.

    • Conjugates: Subsequent glucuronidation and sulfation of these metabolites.

  • Enzymology: Cytochrome P450 enzymes (CYPs) drive this clearance.[2] Scoparone also acts as a moderate inhibitor of CYP3A4 , suggesting potential drug-drug interactions (DDIs).

Elimination
  • Half-life (

    
    ):  Short, typically 0.5 – 1.5 hours  in rodents, necessitating frequent dosing or sustained-release formulations for chronic studies.
    
  • Excretion: Predominantly renal excretion of conjugated metabolites.

Pharmacodynamics: Mechanisms of Action

Scoparone acts as a "multi-target" ligand. It does not rely on a single receptor but rather modulates a network of signaling pathways involved in inflammation, fibrosis, and lipid metabolism.

Anti-Fibrotic Mechanism (TGF-β/Smad Axis)

Hepatic fibrosis is driven by the activation of Hepatic Stellate Cells (HSCs). Scoparone directly intervenes in this transdifferentiation process.

  • Target: Transforming Growth Factor-beta (TGF-β) signaling.[3]

  • Action: Inhibits the phosphorylation of Smad3 (p-Smad3).

  • Outcome: Prevents the translocation of the Smad complex to the nucleus, thereby blocking the transcription of pro-fibrotic genes (e.g., Col1a1, alpha-SMA).

Anti-Inflammatory Mechanism (TLR4/NF-κB Axis)

Scoparone suppresses the "cytokine storm" associated with acute liver injury and NASH.

  • Target: Toll-like Receptor 4 (TLR4).

  • Action: Downregulates TLR4 expression and inhibits the downstream degradation of IκBα. This prevents the nuclear translocation of NF-κB (p65) .

  • Outcome: Reduced secretion of TNF-α, IL-6, and IL-1β.[4][5]

Metabolic Regulation (PPAR Modulation)
  • PPAR-α (Agonist): Scoparone activates Peroxisome Proliferator-Activated Receptor-alpha, promoting fatty acid oxidation and reducing hepatic lipid accumulation (steatosis).

  • PPAR-γ (Antagonist/Modulator): In adipocytes, it suppresses PPAR-γ expression, inhibiting excessive adipogenesis.

Vasorelaxation[10]
  • Mechanism: Endothelium-dependent vasodilation.[6] Scoparone increases nitric oxide (NO) and cGMP levels and enhances prostacyclin release.

  • VSMC Inhibition: It inhibits STAT3 signaling in Vascular Smooth Muscle Cells, arresting cell cycle progression at the G1 phase and preventing vascular remodeling.[7][8]

Signaling Pathway Visualization

Scoparone_Signaling Scoparone Scoparone (6,7-dimethoxycoumarin) TGFbR TGF-β Receptor Scoparone->TGFbR Inhibits TLR4 TLR4 Complex Scoparone->TLR4 Inhibits PPARa PPAR-α Scoparone->PPARa Activates Endothelium Vascular Endothelium Scoparone->Endothelium Stimulates Smad3 Smad3 Phosphorylation TGFbR->Smad3 Promotes NFkB NF-κB Translocation TLR4->NFkB Activates FAO Fatty Acid Oxidation PPARa->FAO Promotes NO_cGMP NO / cGMP Release Endothelium->NO_cGMP Produces Fibrosis Hepatic Fibrosis (Collagen/α-SMA) Smad3->Fibrosis Drives Inflammation Inflammation (TNF-α, IL-6) NFkB->Inflammation Drives Steatosis Hepatic Steatosis (Lipid Accumulation) FAO->Steatosis Reduces Vasodilation Vasodilation & Reduced Remodeling NO_cGMP->Vasodilation Induces

Figure 1: The multi-target pharmacological network of scoparone, illustrating its simultaneous inhibition of fibrotic and inflammatory pathways while promoting metabolic homeostasis.

Detailed Experimental Protocols

These protocols are designed for researchers seeking to validate scoparone's efficacy in standard preclinical models.

In Vitro: Anti-Fibrotic Assay (HSC-T6 Cells)

Objective: To quantify the inhibition of HSC activation and collagen production.

  • Cell Culture:

    • Maintain HSC-T6 (rat hepatic stellate cells) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C, 5% CO₂.

    • Starve cells in serum-free medium for 24 hours prior to treatment to synchronize the cell cycle.

  • Treatment Groups:

    • Control: Vehicle (0.1% DMSO).

    • Model: TGF-β1 (10 ng/mL) stimulation.

    • Experimental: TGF-β1 (10 ng/mL) + Scoparone (Gradient: 10, 20, 40, 80 µM).

  • Incubation: Incubate for 24–48 hours.

  • Readouts:

    • MTT/CCK-8 Assay: To ensure observed effects are not due to cytotoxicity (maintain cell viability >90%).

    • Western Blot: Lyse cells and probe for α-SMA (activation marker), Col1a1 (collagen), p-Smad3 , and Smad3 .

    • qRT-PCR: Extract RNA to measure mRNA levels of fibrotic markers.

  • Validation Criteria: A dose-dependent reduction in α-SMA and p-Smad3 without significant reduction in cell viability confirms specific anti-fibrotic activity.

In Vivo: CCl₄-Induced Liver Fibrosis Model

Objective: To assess hepatoprotection and anti-fibrotic efficacy in a living system.

  • Animals: Male Sprague-Dawley rats (180–220g).

  • Induction: Intraperitoneal (i.p.) injection of 50% CCl₄ (dissolved in olive oil) at 1 mL/kg, twice weekly for 8 weeks.

  • Dosing Regimen:

    • Begin scoparone treatment at Week 4 (therapeutic model) or Week 0 (preventative model).

    • Dose: Oral gavage (p.o.) at 20, 50, and 100 mg/kg/day .

    • Vehicle: Suspend scoparone in 0.5% CMC-Na (Carboxymethylcellulose sodium).

  • Endpoints (Week 8):

    • Serum Biochemistry: ALT, AST (liver injury markers).

    • Histopathology: H&E staining (necrosis) and Masson’s Trichrome staining (collagen deposition).

    • Hydroxyproline Assay: Quantitative measure of total liver collagen content.

  • Causality Check: Compare the Scoparone 100 mg/kg group against a Positive Control (e.g., Silymarin 100 mg/kg).

Safety and Toxicology

While scoparone is a natural compound, it possesses a defined toxicity window that must be respected during drug development.

  • Acute Toxicity:

    • Oral LD₅₀ (Rat): Approximately 292 mg/kg .[9]

    • Classification: GHS Category 3 ("Toxic if swallowed").

    • Implication: The therapeutic window is relatively narrow. Efficacy is often seen at 20–100 mg/kg, while lethality begins near 300 mg/kg. Dosing above 100 mg/kg in rats requires careful monitoring.

  • Chronic Toxicity: Long-term accumulation data is limited, but the short half-life suggests low risk of bioaccumulation.

  • Drug Interactions:

    • CYP3A4 Inhibition: Scoparone is a moderate inhibitor.[2] Co-administration with CYP3A4 substrates (e.g., cyclosporine, statins) may elevate their plasma levels, increasing the risk of adverse events.

References

  • Scoparone Attenuates Hepatic Stellate Cell Activation Through Inhibiting TGF-β/Smad Signaling Pathway. Drug Design, Development and Therapy. Link

  • Scoparone inhibits tissue factor expression in lipopolysaccharide-activated human umbilical vein endothelial cells. Journal of Biomedical Science. Link

  • Pharmacokinetics and tissue distribution study of scoparone in rats by ultraperformance liquid-chromatography with tandem high-definition mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Scoparone alleviates hepatic fibrosis by inhibiting the TLR-4/NF-κB pathway. Journal of Cellular and Molecular Medicine. Link

  • Safety Data Sheet: Scoparone (CAS 120-08-1). Carl Roth / PubChem. Link

  • Scoparone interferes with STAT3-induced proliferation of vascular smooth muscle cells. Scientific Reports. Link

  • Scoparone alleviates nonalcoholic fatty liver disease by modulating the PPARα signaling pathway. European Journal of Pharmacology. Link

Sources

The Ascendant Scaffold: A Technical Guide to 6,7-Dimethoxy-Substituted Coumarins in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The coumarin nucleus, a privileged scaffold in medicinal chemistry, has been the foundation for a multitude of therapeutic agents. Among its myriad derivatives, those bearing a 6,7-dimethoxy substitution pattern have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth review of 6,7-dimethoxy-substituted coumarins, intended for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into their rich pharmacological profiles, elucidate key mechanisms of action, and provide practical, field-proven experimental protocols. This document is designed not as a rigid set of instructions, but as a foundational resource to empower researchers in their quest to unlock the full therapeutic potential of this remarkable class of compounds.

Introduction: The Significance of the 6,7-Dimethoxy Motif

Coumarins are a class of benzopyrone secondary metabolites ubiquitously found in the plant kingdom.[1][2] Their inherent biological activities have been recognized for centuries in traditional medicine.[1] The core coumarin structure offers a versatile platform for chemical modification, with substitutions at various positions dramatically influencing its pharmacokinetic and pharmacodynamic properties.[1]

The focus of this guide, the 6,7-disubstituted pattern, and specifically the 6,7-dimethoxy substitution, is of paramount importance. This substitution is a hallmark of several naturally occurring and synthetic coumarins with pronounced biological effects. For instance, Scoparone (6,7-dimethoxycoumarin) has demonstrated a range of activities including anti-inflammatory, antioxidant, and anticancer properties.[3][4] The related 6,7-dihydroxycoumarin, known as esculetin, also exhibits a broad spectrum of pharmacological effects, including anticancer and neuroprotective actions.[1][5] The methoxy groups at the 6 and 7 positions are critical for modulating the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

This guide will systematically explore the synthesis, characterization, and biological evaluation of 6,7-dimethoxy-substituted coumarins, providing a comprehensive resource for their application in drug discovery.

Synthetic Strategies: Accessing the 6,7-Dimethoxycoumarin Core

The synthesis of 6,7-dimethoxy-substituted coumarins can be achieved through several established chemical reactions. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the coumarin scaffold.

Pechmann Condensation: A Classic Approach

The Pechmann condensation is a widely employed method for the synthesis of coumarins.[6][7] This reaction involves the condensation of a phenol with a β-keto ester under acidic conditions. For the synthesis of 6,7-dimethoxy-4-substituted coumarins, 3,4-dimethoxyphenol serves as the key phenolic starting material.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-4-methylcoumarin via Pechmann Condensation

  • Reaction Setup: To a round-bottom flask, add 3,4-dimethoxyphenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid acid catalyst like montmorillonite clay, while stirring.[6] The use of a solid acid catalyst can simplify the workup procedure.

  • Reaction Conditions: Heat the reaction mixture at a temperature range of 60-80°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, pour the reaction mixture into ice-cold water. The solid product will precipitate out.

  • Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6,7-dimethoxy-4-methylcoumarin.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[8]

Other Synthetic Methodologies

While the Pechmann condensation is a workhorse, other methods like the Knoevenagel condensation, Wittig reaction, and Claisen rearrangement can also be adapted for the synthesis of specific 6,7-dimethoxycoumarin derivatives.[7] The choice of method will be dictated by the desired substituents at other positions of the coumarin ring. For instance, the Knoevenagel condensation of 2-hydroxy-4,5-dimethoxybenzaldehyde with an active methylene compound can provide access to 3-substituted 6,7-dimethoxycoumarins.

Synthesis_Workflow cluster_pechmann Pechmann Condensation cluster_knoevenagel Knoevenagel Condensation phenol 3,4-Dimethoxyphenol reaction_pechmann Condensation phenol->reaction_pechmann ketoester β-Keto Ester (e.g., Ethyl Acetoacetate) ketoester->reaction_pechmann acid Acid Catalyst (e.g., H₂SO₄) acid->reaction_pechmann product_pechmann 6,7-Dimethoxy-4-substituted Coumarin reaction_pechmann->product_pechmann aldehyde 2-Hydroxy-4,5-dimethoxybenzaldehyde reaction_knoevenagel Condensation aldehyde->reaction_knoevenagel methylene Active Methylene Compound methylene->reaction_knoevenagel base Base Catalyst base->reaction_knoevenagel product_knoevenagel 6,7-Dimethoxy-3-substituted Coumarin reaction_knoevenagel->product_knoevenagel

Caption: General synthetic workflows for 6,7-dimethoxy-substituted coumarins.

Spectroscopic Characterization: Unveiling the Molecular Structure

Unequivocal structural elucidation is a cornerstone of chemical research. For 6,7-dimethoxy-substituted coumarins, a combination of spectroscopic techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will typically show characteristic signals for the two methoxy groups as singlets in the range of 3.8-4.0 ppm. The aromatic protons and the protons on the pyrone ring will appear in distinct regions, with their coupling patterns providing valuable information about their relative positions. ¹³C NMR will confirm the presence of the carbonyl carbon of the lactone and the carbons of the methoxy groups.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the lactone ring, typically observed around 1700-1740 cm⁻¹.[2] Bands corresponding to C-O-C stretching of the methoxy groups and C=C stretching of the aromatic and pyrone rings will also be present.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.[2]

A Spectrum of Biological Activities: Therapeutic Potential of 6,7-Dimethoxycoumarins

The 6,7-dimethoxy substitution pattern imparts a remarkable range of biological activities to the coumarin scaffold.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 6,7-dimethoxy-substituted coumarins. For instance, Scoparone has been shown to exhibit antiproliferative effects in various cancer cell lines, including acute myeloid leukemia.[3] The anticancer mechanisms are often multifaceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[5][9] The related 6,7-dihydroxycoumarin (esculetin) has been shown to induce G1 arrest in leukemia cells.[5]

CompoundCancer Cell LineReported ActivityReference
Scoparone (6,7-Dimethoxycoumarin)Acute Myeloid Leukemia (AML)Antiproliferative[3]
Esculetin (6,7-Dihydroxycoumarin)HL-60 (Leukemia)Induces G1 cell cycle arrest[5]
6,7-Disubstituted Coumarin DerivativesTumor-associated isoforms CA IX and XIISelective inhibition[10]
Anti-inflammatory Effects

Inflammation is a key pathological feature of many chronic diseases. 6,7-Dimethoxycoumarins have demonstrated significant anti-inflammatory properties. Esculetin, for example, has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators.[1]

Antimicrobial Activity

The coumarin scaffold is a known antimicrobial pharmacophore.[7] 6,7-Dimethoxycoumarin has shown notable antimicrobial activity against various foodborne pathogens.[11][12] The mechanism of action is often associated with the disruption of the bacterial cell membrane integrity.[12]

Neuroprotective and Enzyme Inhibitory Activities

Emerging research has pointed towards the neuroprotective potential of 7-substituted coumarins.[13] Furthermore, derivatives of 6,7-dimethoxycoumarin have been investigated as potent and selective inhibitors of enzymes such as monoamine oxidases (MAOs) and cholinesterases, which are key targets in the treatment of neurodegenerative diseases.[14]

Mechanism of Action: Elucidating the Molecular Pathways

The diverse biological activities of 6,7-dimethoxy-substituted coumarins stem from their ability to interact with a variety of cellular targets and signaling pathways.

A prominent mechanism for some coumarins is their action as prodrugs.[10][14] The lactone ring can be hydrolyzed by esterases within the active site of certain enzymes, such as carbonic anhydrases, to generate the active 2-hydroxycinnamic acid derivative.[10]

In the context of cancer, these coumarins can modulate key signaling pathways involved in cell survival and proliferation. For instance, esculetin has been shown to inhibit the PI3K/Akt signaling pathway.[1]

Signaling_Pathway cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects cluster_neuroprotection Neuroprotection coumarin 6,7-Dimethoxy-substituted Coumarin pi3k PI3K coumarin->pi3k Inhibition nfkb NF-κB coumarin->nfkb Inhibition mao MAO-B coumarin->mao Inhibition ache AChE coumarin->ache Inhibition akt Akt pi3k->akt apoptosis Apoptosis Induction akt->apoptosis cell_cycle Cell Cycle Arrest akt->cell_cycle cytokines Pro-inflammatory Cytokines nfkb->cytokines neurotransmission Enhanced Neurotransmission ache->neurotransmission

Caption: Simplified overview of signaling pathways modulated by 6,7-dimethoxy-substituted coumarins.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

  • Cell Culture: Culture a relevant cancer cell line (e.g., HL-60) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 6,7-dimethoxy-substituted coumarin in the culture medium. Add the different concentrations of the compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

6,7-Dimethoxy-substituted coumarins represent a highly promising class of compounds with a rich and diverse pharmacological profile. Their synthetic accessibility, coupled with their potent biological activities, makes them attractive candidates for further drug development. Future research should focus on elucidating detailed structure-activity relationships to design more potent and selective analogs. Furthermore, in-depth preclinical and clinical investigations are warranted to translate the therapeutic potential of these compounds into novel treatments for a range of human diseases. The insights and methodologies presented in this guide aim to serve as a valuable resource for the scientific community to accelerate the journey of 6,7-dimethoxy-substituted coumarins from the laboratory to the clinic.

References

  • Kim, D. H., et al. (2012). Effect of Scoparone (6,7-Dimethoxycoumarin) Biosynthesis on the Resistance of Tangelo Nova, Citrus paradisi, and Citrus aurantium Fruits against Phytophthora parasitica. Journal of Agricultural and Food Chemistry. [Link]

  • Zhang, Y., et al. (2020). Studies of Coumarin Derivatives for Constitutive Androstane Receptor (CAR) Activation. Molecules. [Link]

  • Erenler, R., et al. (2016). Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6. ResearchGate. [Link]

  • Ghisaidoobe, A. T., & Chung, L. Y. (2014). 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems. Methods and Applications in Fluorescence. [Link]

  • Li, Y., et al. (2013). Changes of pharmacokinetics of 6,7-dimethoxycoumarin in a rat model of alpha-naphthylisothiocyanate-induced experimental hepatic injury after Yinchenhao Decoction () treatment. PubMed. [Link]

  • Zeki, N. M., & Mustafa, Y. F. (2023). Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives: A Concise Review. ResearchGate. [Link]

  • Wang, C., et al. (2023). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. Molecules. [Link]

  • Di Micco, S., et al. (2018). Novel 6- and 7-Substituted Coumarins with Inhibitory Action against Lipoxygenase and Tumor-Associated Carbonic Anhydrase IX. Molecules. [Link]

  • Ghisaidoobe, A. T., & Chung, L. Y. (2018). 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems. ResearchGate. [Link]

  • Gattuso, G., et al. (2022). Mechanisms of Antiproliferative Effects of Nobiletin, Scoparone, and Tangeretin Isolated from Citrus reticulata Peel Dichloromethane Extract in Acute Myeloid Leukemia Cells. MDPI. [Link]

  • Di Micco, S., et al. (2018). Novel 6- and 7-Substituted Coumarins with Inhibitory Action against Lipoxygenase and Tumor-Associated Carbonic Anhydrase IX. National Institutes of Health. [Link]

  • Bisi, A., et al. (2011). Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds. Molecules. [Link]

  • Avdeenko, O. I., et al. (2023). 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. MDPI. [Link]

  • Al-Majedy, Y. K., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. [Link]

  • Kruger, E., et al. (2016). Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. Molecules. [Link]

  • Wang, Y., et al. (2015). Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 6,7-Dimethoxy-4-methylcoumarin. PubChem. [Link]

  • de la Cruz, J. P., et al. (2023). Therapeutic Effects of Coumarins with Different Substitution Patterns. Molecules. [Link]

  • Lee, J. H., et al. (2017). Antimicrobial Effects of 7,8-Dihydroxy-6-Methoxycoumarin and 7-Hydroxy-6-Methoxycoumarin Analogues against Foodborne Pathogens and the Antimicrobial Mechanisms Associated with Membrane Permeability. PubMed. [Link]

  • Teodori, E., et al. (2015). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug. FLORE. [Link]

  • Lee, J. H., et al. (2017). Antimicrobial Effects of 7,8-Dihydroxy-6-Methoxycoumarin and 7-Hydroxy-6-Methoxycoumarin Analogues against Foodborne Pathogens a. ResearchGate. [Link]

  • Kim, M. J., et al. (2020). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Molecules. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 6,7-Dimethoxy-4-ethylcoumarin for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of 6,7-Dimethoxy-4-ethylcoumarin

In the dynamic field of cellular imaging, the selection of a robust fluorescent probe is paramount. 6,7-Dimethoxy-4-ethylcoumarin is a synthetic fluorophore built on the coumarin scaffold, a class of dyes renowned for their utility in biological research. These small, often cell-permeable molecules are excitable by ultraviolet (UV) or near-UV light, typically emitting in the blue region of the visible spectrum (~410 to 470 nm).[1] This characteristic makes them valuable for multicolor imaging experiments, providing spectral separation from commonly used green (FITC, GFP) and red (TRITC, RFP) fluorophores.

A defining feature of many coumarin dyes, including 6,7-Dimethoxy-4-ethylcoumarin, is the sensitivity of their fluorescence to the local microenvironment.[2] Factors such as solvent polarity and viscosity can significantly influence their quantum yield and emission spectra, a property that can be exploited to probe subtle intracellular changes.[2][3] This document provides a comprehensive guide to the physicochemical properties of 6,7-Dimethoxy-4-ethylcoumarin, detailed protocols for its application in live and fixed-cell microscopy, and expert insights into optimizing its performance.

Physicochemical and Spectroscopic Properties

The functionality of a fluorophore is dictated by its chemical structure and resulting photophysical characteristics. The properties of 6,7-Dimethoxy-4-ethylcoumarin are closely related to its more widely characterized analogue, 6,7-Dimethoxy-4-methylcoumarin.[4] The substitution of a methyl group with an ethyl group at the 4-position is not expected to significantly alter the core spectroscopic properties.

PropertyValue / CharacteristicRationale & References
Molecular Formula C₁₃H₁₄O₄Based on chemical structure.
Molecular Weight ~234.25 g/mol Calculated from the molecular formula.
Excitation Max. (λex) ~325 - 375 nmCoumarins are UV-excitable.[1][5] Related dihydroxy-coumarins excite at 350 nm.[6]
Emission Max. (λem) ~450 - 470 nmCharacteristically emits in the blue-green region of the spectrum.[5][6][7]
Quantum Yield (Φ) Environment-DependentHighly sensitive to solvent polarity. The quantum yield of related 7-alkoxycoumarins increases with medium polarity.[2] As a reference, 7-Methoxycoumarin-4-acetic acid has a quantum yield of 0.18 in methanol.[8]
Solubility High in DMSO, DMF, EthanolLike most coumarins, it has high solubility in organic solvents but is sparingly soluble in aqueous buffers.[9]
Cell Permeability Generally GoodThe neutral, relatively small structure of many coumarin dyes facilitates passive diffusion across the cell membrane.[1][10]

The Causality of Environmental Sensitivity

The diagnostic power of 6,7-Dimethoxy-4-ethylcoumarin stems from its environmental sensitivity, a hallmark of the coumarin family.[2] Unlike many fluorophores, its emission is not static but rather a dynamic reporter of its immediate surroundings.

As a 7-alkoxycoumarin derivative, its fluorescence intensity is expected to increase in more polar environments, such as the aqueous cytoplasm, compared to nonpolar environments like lipid droplets or the interior of a cell membrane.[2] This phenomenon is attributed to the nature of its excited state. In polar solvents, specific interactions can stabilize the excited state, leading to more efficient radiative decay (fluorescence) relative to non-radiative decay pathways.[11] This property allows researchers to not only visualize structures but also to infer information about the local hydration and polarity within cellular compartments.[3]

Caption: Environmental influence on 7-alkoxycoumarin fluorescence.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust starting points. However, due to the inherent variability in cell types and experimental systems, optimization of dye concentration and incubation time is crucial for achieving high-quality, reproducible results.

Reagent Preparation: The Foundation
  • Stock Solution (10 mM): Prepare a stock solution by dissolving the 6,7-Dimethoxy-4-ethylcoumarin powder in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 2.34 mg of the dye in 1 mL of DMSO.

    • Expertise & Experience: DMSO is the solvent of choice due to its ability to readily dissolve organic dyes and its miscibility with aqueous culture media.[9] Using anhydrous DMSO prevents the absorption of water, which can cause the dye to precipitate over time.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in amber vials or tubes to minimize freeze-thaw cycles and protect from light. Store at -20°C.

    • Trustworthiness: Aliquoting ensures the stability and consistency of the stock solution for the duration of a project, preventing degradation from repeated temperature changes and light exposure.

Protocol 1: Live-Cell Staining and Imaging

This protocol is designed for visualizing the dye in living cells, where it can act as a general cytoplasmic stain or highlight regions of varying polarity.

Caption: Workflow for live-cell imaging with 6,7-Dimethoxy-4-ethylcoumarin.

Step-by-Step Methodology:

  • Cell Culture: Plate cells on a microscopy-grade coverslip or imaging dish. Allow cells to adhere and reach the desired confluency (typically 60-80%).

  • Prepare Staining Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare a working staining solution by diluting the stock to a final concentration of 1-10 µM in serum-free cell culture medium or a buffered salt solution like PBS.

    • Expertise & Experience: Starting with serum-free medium can prevent potential interactions between the dye and serum proteins, which could lead to nonspecific background fluorescence.

  • Cell Staining: Aspirate the culture medium from the cells. Wash once with warm PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator, protected from light.

    • Trustworthiness: The incubation time is a critical optimization parameter. Too short may result in a weak signal; too long may lead to cytotoxicity or compartmentalization artifacts.

  • Wash and Image: Aspirate the staining solution. Wash the cells two to three times with warm PBS or complete culture medium to remove unbound dye. Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium or an optical imaging buffer) to the cells.

  • Microscopy: Image the cells immediately on a fluorescence microscope equipped with a DAPI filter set or similar optics (Excitation: ~350 nm, Emission: ~460 nm).

    • Authoritative Grounding: Coumarin dyes are often used in multicolor applications where their blue fluorescence provides contrast to other fluorophores.[1]

Protocol 2: Fixed-Cell Staining

This protocol is suitable for experiments where cell morphology needs to be preserved or when performing subsequent immunofluorescence staining.

Caption: Workflow for staining fixed cells with 6,7-Dimethoxy-4-ethylcoumarin.

Step-by-Step Methodology:

  • Cell Culture & Fixation: Plate and grow cells as described for live-cell imaging. Wash once with PBS, then fix the cells. The recommended fixative is 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[12][13]

    • Expertise & Experience: Aldehyde-based crosslinking fixatives like PFA preserve cellular architecture well.[12] Avoid solvent fixatives like methanol, as they can extract the lipids necessary for staining by lipophilic dyes.[14]

  • Permeabilization (Optional): If combining with antibody staining for intracellular targets, permeabilize the cells after fixation. Use a mild detergent like 0.1-0.25% Triton™ X-100 or Saponin in PBS for 10-15 minutes. If only staining with the coumarin dye, this step is often unnecessary.

  • Staining: Prepare a 1-10 µM working solution of the coumarin dye in PBS. After fixation (and permeabilization), wash the cells twice with PBS. Add the staining solution and incubate for 10-20 minutes at room temperature, protected from light.

  • Wash and Mount: Aspirate the staining solution and wash the cells two to three times with PBS. Mount the coverslip onto a microscope slide.

    • Trustworthiness: It is often best to image cells stained with lipophilic dyes in PBS, as some commercial mounting media can cause high background or quench the fluorescence.[14][15] If an antifade mountant is required, test for compatibility first.

  • Microscopy: Image using a DAPI filter set as described previously.

Troubleshooting and Best Practices

IssuePotential Cause(s)Recommended Solution(s)
No or Weak Signal Inefficient staining (concentration too low, time too short). Photobleaching. Incorrect filter set.Increase dye concentration or incubation time. Minimize light exposure; use neutral density filters. Verify excitation/emission filter compatibility.
High Background Incomplete removal of unbound dye. Dye precipitation in aqueous buffer.Increase the number and duration of wash steps. Prepare fresh working solution and vortex well before adding to cells.[14]
Phototoxicity (Live Cells) Excessive excitation light intensity or duration, especially with UV light.Use the lowest possible excitation power. Minimize exposure time by using a sensitive camera and acquiring images efficiently.
Inconsistent Staining Dye degradation. Inhomogeneous staining solution.Use fresh aliquots of stock solution. Ensure the working solution is thoroughly mixed before application.
Unexpected Localization In live cells, internalization can occur over time.[15] Dye may preferentially accumulate in certain organelles.Image promptly after staining for initial localization. Co-stain with organelle-specific markers to confirm localization.

References

  • Ghose, A., et al. (2018). 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems. Methods and Applications in Fluorescence. [Link]

  • Hossain, M. A., et al. (2020). Photophysical properties of coumarin-1 and coumarin-2 in water. Morressier. [Link]

  • Prahl, S. (2017). 7-Methoxycoumarin-4-acetic acid. Oregon Medical Laser Center. [Link]

  • Arnold, B. R., et al. (2008). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Fluorescence spectrum of coumarin 6 (normalised). Excitation and... Retrieved from ResearchGate. [Link]

  • Chen, J., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Photophysics of 7-Mercapto-4-methylcoumarin and Derivatives: Complementary Fluorescence Behaviour to 7-Hydroxycoumarins. Retrieved from ResearchGate. [Link]

  • Kocoł, A., et al. (2019). Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. National Institutes of Health. [Link]

  • Schultz, M., et al. (2022). Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Fluorescence Enhancement of 7-Diethylamino-4-methylcoumarin by Noncovalent Dipolar Interactions with Cucurbiturils. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 6,7-Dimethoxy-4-methylcoumarin. Retrieved from PubChem. [Link]

  • Kumar, R., et al. (2018). Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Annenkov, V.V., et al. (2025). Coumarin-based dye for vital staining of cell cultures. Limnology and Freshwater Biology. [Link]

  • Jones, G., II, et al. (1980). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC. [Link]

  • ResearchGate. (n.d.). The photostability of some fluorescent disperse dyes derivatives of coumarin. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of pH on the fluorescence intensity of the Coumarin.... Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (n.d.). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Retrieved from Semantic Scholar. [Link]

  • Supporting Information. (n.d.). Quantum yield of coumarin 153. Retrieved from a supporting information document. [Link]

  • Held, P. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent. [Link]

  • Chen, J., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Publishing. [Link]

  • MDPI. (n.d.). Experimental Study of the Effect of Surface Texture in Sliding Contacts Using Infrared Thermography. Retrieved from MDPI. [Link]

  • MDPI. (n.d.). Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging. Retrieved from MDPI. [Link]

Sources

Application Note: Synthesis of 6,7-Dimethoxy-4-ethylcoumarin via Pechmann Condensation

[1]

Abstract & Introduction

This application note details the protocol for the synthesis of 6,7-Dimethoxy-4-ethylcoumarin (an analog of Scoparone) utilizing the Pechmann condensation . This reaction is the most direct and scalable method for synthesizing 4-substituted coumarins from phenols and

1

The target molecule, 6,7-dimethoxy-4-ethylcoumarin, is of significant interest in medicinal chemistry due to the established pharmacological profile of the coumarin scaffold, which includes anticoagulant, antioxidant, and anti-inflammatory activities. The introduction of an ethyl group at the C4 position, compared to the naturally occurring methyl analog (Scoparone), modulates the lipophilicity and steric profile of the molecule, potentially altering its binding affinity to biological targets such as cytochrome P450 enzymes or warfarin-binding sites.

This guide provides a robust, self-validating protocol using concentrated sulfuric acid as the catalyst, alongside mechanistic insights and green chemistry optimization strategies.

Retrosynthetic Analysis & Reaction Scheme

To synthesize the target 6,7-Dimethoxy-4-ethylcoumarin , the retrosynthetic disconnection involves breaking the heterocyclic lactone ring.

  • Synthon A (Phenolic Component): 3,4-Dimethoxyphenol.[1] The electron-donating methoxy groups activate the ring, facilitating the electrophilic aromatic substitution required for ring closure.

  • Synthon B (

    
    -Keto Ester):  Ethyl propionylacetate (Ethyl 3-oxopentanoate).[1] This specific ester provides the 3-carbon backbone required for the lactone ring and the ethyl substituent at position 4.
    
Reaction Scheme

Troubleshooting & Optimization

How to improve the solubility of 6,7-Dimethoxy-4-ethylcoumarin in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-DMC-004 Subject: Improving Aqueous Solubility of 6,7-Dimethoxy-4-ethylcoumarin Status: Active Guide Last Updated: February 4, 2026

Executive Summary & Diagnostic Profile

User Issue: "My compound precipitates immediately upon dilution into cell culture media/buffer."

Root Cause Analysis: 6,7-Dimethoxy-4-ethylcoumarin is a highly lipophilic, planar molecule.[1] Unlike its analog Scoparone (6,7-dimethoxycoumarin), the addition of the ethyl group at position 4 significantly increases its lipophilicity (LogP) and steric bulk, reducing its water solubility to negligible levels (< 0.1 mg/mL). The planar aromatic core drives strong


-

stacking interactions, leading to rapid crystal lattice formation (precipitation) in aqueous environments.

Physicochemical Profile:

Property Value / Characteristic Implication

| Chemical Structure | Benzo-


-pyrone core | Hydrophobic scaffold. |
| Substituents  | 6,7-dimethoxy; 4-ethyl | Ethyl group adds ~0.5-0.8 LogP units vs. Methyl. |
| Predicted LogP  | ~2.5 - 3.0 | Poor aqueous solubility; requires carrier systems. |
| pKa  | N/A (Non-ionizable) | pH adjustment is ineffective  for solubilization. |
| Stability Warning  | Lactone Ring | Unstable at pH > 9.0  (Hydrolysis risk). |

Solubilization Strategies (Decision Tree)

Use the following logic to select the correct protocol for your application.

SolubilizationStrategy Start Start: Define Application Conc Required Concentration? Start->Conc Low Low (< 50 µM) (e.g., Cell Assays) Conc->Low In Vitro High High (> 50 µM) (e.g., Animal Studies) Conc->High In Vivo / Stock MethodA Method A: Cosolvent Spike (DMSO/EtOH) Low->MethodA Stability Long-term Stability Required? High->Stability YesStable Yes (Stock Solution) Stability->YesStable > 24 hours NoStable No (Immediate Use) Stability->NoStable < 4 hours MethodB Method B: Cyclodextrin Complex (HP-β-CD) YesStable->MethodB MethodC Method C: Mixed Micelles (Tween 80/PEG) NoStable->MethodC

Figure 1: Decision matrix for selecting the optimal solubilization method based on concentration and stability requirements.

Detailed Protocols

Method A: The "Flash Nanoprecipitation" Technique (In Vitro)

Best for: Cell culture assays, enzyme kinetics (Concentration < 50 µM).

The Problem: Simply adding a DMSO stock to water causes local regions of high concentration, leading to immediate precipitation (the "cloudy puff"). The Fix: Rapid dispersion to prevent crystal nucleation.

Protocol:

  • Primary Stock: Dissolve 6,7-Dimethoxy-4-ethylcoumarin in 100% Anhydrous DMSO to 10-20 mM. Sonicate if necessary.

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into 100% Ethanol .

  • The "Flash" Step:

    • Place your culture medium or buffer on a vortex mixer at medium speed.

    • While vortexing, inject the solvent stock directly into the center of the vortex cone using a micropipette.

    • Do not touch the side walls with the tip.

  • Final Solvent Concentration: Ensure final DMSO/Ethanol content is < 0.5% (v/v) to avoid cytotoxicity.

Validation: Solution should remain optically clear for at least 4 hours.

Method B: Cyclodextrin Inclusion Complex (Gold Standard)

Best for: Animal studies, long-term storage, high concentrations (> 100 µM).

Mechanism: The hydrophobic coumarin core enters the apolar cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is recommended over native β-CD due to higher solubility and lower renal toxicity.

Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS. Stir until clear.

  • Compound Addition: Add excess 6,7-Dimethoxy-4-ethylcoumarin powder to the vehicle (supersaturated condition).

  • Equilibration:

    • Shake or stir at 25°C for 24–48 hours .

    • Tip: Protect from light to prevent photodegradation of the coumarin.

  • Filtration: Filter the suspension through a 0.45 µm PVDF or Nylon filter to remove undissolved drug.

  • Quantification: Measure absorbance at

    
     (approx. 320–340 nm) to determine final concentration.
    

Expected Result: Solubility enhancement of 50-100x compared to water alone.

Method C: Surfactant-Based Micellar System

Best for: IP/Oral administration where high drug load is critical.

Protocol:

  • Weigh: 5 mg of 6,7-Dimethoxy-4-ethylcoumarin.

  • Solubilize: Add 500 µL of Tween 80 (Polysorbate 80) and 500 µL of Ethanol .

  • Mix: Vortex and sonicate at 40°C until fully dissolved (clear yellow solution).

  • Dilute: Slowly add warm (37°C) Saline or Water to reach the desired volume (e.g., 9 mL for a 10 mL total volume).

  • Result: A stable micellar solution/emulsion.

Troubleshooting & FAQs

Q1: Can I use basic pH (pH 10) to dissolve it? I heard coumarins dissolve in base. CRITICAL WARNING: NO. While lactones do "dissolve" in strong base, it is because the lactone ring hydrolyzes (opens) to form the coumarinic acid salt [1]. This is a chemical degradation reaction. The ring-opened species has completely different pharmacological properties and may not re-close upon entering the body. Always maintain pH between 4.0 and 7.4.

Q2: My solution precipitates after freezing. Why? Freezing disrupts the micellar structure (Method C) and can force the compound out of the cyclodextrin cavity (Method B).

  • Fix: Store stocks in 100% DMSO at -20°C. Store aqueous formulations at +4°C and use within 1 week. Do not freeze aqueous formulations.

Q3: Why is the 4-ethyl analog harder to dissolve than Scoparone (6,7-dimethoxycoumarin)? The ethyl group adds significant hydrophobicity. In Scoparone, the 4-position has a hydrogen. Replacing H with Ethyl (-CH2CH3) increases the molecular volume and the octanol-water partition coefficient (LogP), making the lattice energy higher and the hydration energy penalty larger [2].

Q4: Can I use PEG400? Yes. A mixture of PEG400 (30%) / Water (70%) is a viable alternative for IP injection vehicles if Cyclodextrins are unavailable.

References

  • Lactone Hydrolysis Kinetics: Garrett, E. R., et al. "Solvolysis of coumarin and related compounds." Journal of Pharmaceutical Sciences, 1971.

  • Coumarin Solubility & Substituent Effects: Li, P., et al. "Improved solubility and stability of 7-hydroxy-4-methylcoumarin... through complexation with sulfobutyl ether-β-cyclodextrin."[2] Food Chemistry, 2015.[3]

  • Cyclodextrin General Protocols: Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010.

  • Analogous Compound Data (Scoparone): Jamwal, K. S., et al. "Pharmacological action of 6,7-dimethoxy coumarin (Scoparone)..." Indian Journal of Medical Research, 1972.

Sources

Technical Support Center: Optimizing Live-Cell Imaging of 6,7-Dimethoxy-4-ethylcoumarin (DMEC)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Mechanism of Failure

6,7-Dimethoxy-4-ethylcoumarin (DMEC) is a lipophilic, environment-sensitive fluorophore belonging to the coumarin family. While valuable for monitoring lipid dynamics, metabolism (e.g., CYP450 activity), and acting as a solvatochromic probe, it presents a specific challenge in live-cell microscopy: The UV/Violet Excitation Penalty.

The Core Problem: The Photobleaching Cascade

Coumarins typically require excitation in the UV-A or Violet range (~320–360 nm). Photons at this wavelength carry significantly higher energy than those used for GFP (488 nm) or RFP (561 nm).

  • Excitation: High-energy UV photons drive DMEC to the Excited Singlet State (

    
    ).
    
  • Intersystem Crossing: A fraction of molecules transition to the long-lived Triplet State (

    
    ) .
    
  • ROS Generation: The

    
     state reacts with dissolved molecular oxygen (
    
    
    
    ), generating Singlet Oxygen (
    
    
    )
    and other Reactive Oxygen Species (ROS).
  • Destruction: ROS attacks the coumarin core (irreversible photobleaching) and oxidizes cellular lipids/proteins (phototoxicity), leading to cell death and artifactual data.

Hardware Optimization: The "Photon Budget" Strategy

The most effective way to prevent bleaching is to prevent the accumulation of the Triplet State.

A. Excitation Source & Filters[1]
  • Switch to LED Illumination: If possible, use a high-power LED (365 nm or 385 nm) rather than a mercury arc lamp or UV laser. LEDs provide more stable, controllable output with less heat transfer to the sample.

  • Pulsed Illumination (Stroboscopic): Sync your light source with the camera exposure.

    • Why? Continuous illumination pumps molecules into the Triplet State. Pulsing allows the

      
       state to relax back to the ground state (
      
      
      
      ) between frames, reducing ROS generation.
B. Optical Train Efficiency

You cannot "fix" bleaching by increasing laser power. You must increase detection efficiency to lower the required excitation energy.

ComponentRecommendationTechnical Rationale
Objective Lens High Numerical Aperture (NA > 1.2)Light collection efficiency scales with

. A 1.4 NA oil objective collects ~4x more light than a 0.8 NA air objective, allowing you to reduce excitation power by 75%.
Immersion Media Low-Autofluorescence OilStandard oils can fluoresce in the blue channel (400-450 nm), reducing signal-to-noise (SNR). Use oils specifically rated for UV/Blue imaging (e.g., Zeiss Immersol 518 F).
Detector Back-thinned sCMOS (QE > 80% in Blue)Standard sensors often have lower Quantum Efficiency (QE) in the blue range. Ensure your camera has peak sensitivity <450 nm.

Chemical Environment: Live-Cell Antifade Systems

CRITICAL WARNING: Do NOT use standard mounting media (e.g., Vectashield, ProLong Gold) for live cells. These contain polymers and solvents that will fix (kill) cells instantly.

The "Scavenger" Protocol

To stabilize DMEC, you must scavenge ROS without inducing hypoxia (which alters metabolism) or acidosis.

Recommended Live-Cell Antifade Cocktail

Prepare the following in Phenol Red-Free imaging media (e.g., FluoroBrite DMEM or Leibovitz’s L-15).

  • Trolox (Vitamin E derivative):

    • Concentration: 100 µM – 1 mM.

    • Mechanism: Scavenges singlet oxygen and lipid peroxides generated by the lipophilic DMEC.

    • Note: Pre-dissolve in ethanol (1000x stock) before adding to media.

  • Ascorbic Acid (Vitamin C):

    • Concentration: 500 µM.

    • Mechanism: Synergizes with Trolox to regenerate the antioxidant capacity.

  • Enzymatic Scavengers (Commercial):

    • Product:ProLong™ Live Antifade Reagent (Thermo Fisher) or OxyFluor™ (if hypoxia is acceptable).

    • Mechanism: Enzymes (often derived from E. coli plasma membranes) that actively metabolize ROS precursors.[1]

Visualizing the Problem & Solution

Diagram 1: The Photobleaching Pathway

This diagram illustrates the molecular pathway leading to signal loss and how specific interventions block these steps.

PhotobleachingPathway cluster_mitigation Mitigation Strategies S0 Ground State (S0) S1 Excited State (S1) (Fluorescence) S0->S1 UV Excitation (High Energy) S1->S0 Blue Emission (Signal) T1 Triplet State (T1) (The Danger Zone) S1->T1 Intersystem Crossing ROS Singlet Oxygen (1O2) & Free Radicals T1->ROS Energy Transfer to O2 Bleach Photobleaching (Permanent Signal Loss) ROS->Bleach Oxidation CellDeath Phototoxicity (Cell Death) ROS->CellDeath Membrane Damage Pulsed Pulsed Light (Allows T1 Relaxation) Pulsed->T1 Reduces Buildup Scavenger Antifade/Trolox (Neutralizes ROS) Scavenger->ROS Scavenges

Caption: The conversion of DMEC excitation energy into destructive ROS. Interventions (Pulsed Light, Scavengers) target the Triplet State and ROS generation.

Troubleshooting Guide (FAQ)

Q1: My signal is bright initially but fades within 5 seconds.

Diagnosis: Rapid oxidative photobleaching. Solution:

  • Check Power: Reduce excitation intensity to 10-20%. Increase camera exposure time (e.g., from 50ms to 200ms) to compensate.

  • Binning: Use 2x2 binning on your camera. This combines 4 pixels into 1 super-pixel, increasing sensitivity by 4x and allowing drastically lower light levels.

  • Media: Ensure you are using Phenol Red-free media supplemented with 100 µM Trolox.

Q2: The cells are rounding up and detaching during imaging.

Diagnosis: Phototoxicity (UV-induced apoptosis). Solution:

  • Spectrum Check: Are you using a 340 nm filter? Shift to 365 nm or 385 nm (closer to visible). 340 nm is highly damaging to DNA.

  • Interval: Increase the time between frames (e.g., image every 30 seconds instead of every 5 seconds).

  • Filter: Insert a Neutral Density (ND) filter (ND 1.0 or 2.0) into the excitation path immediately.

Q3: I see a high blue background haze.

Diagnosis: Autofluorescence or Media Fluorescence. Solution:

  • Wash: Wash cells 3x with PBS or imaging buffer to remove serum proteins (which fluoresce blue).

  • Media: Switch to FluoroBrite™ DMEM or Leibovitz’s L-15 (phenol red-free). Phenol red emits fluorescence when excited by UV/Violet light.

  • Vessel: Ensure you are using a glass-bottom dish (No. 1.5 coverglass). Plastic culture dishes have immense autofluorescence in the UV/Blue channel.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue Identify Symptom Start->Issue Bleaching Signal Fades Rapidly Issue->Bleaching Toxicity Cells Dying/Rounding Issue->Toxicity Background High Background Haze Issue->Background B_Sol1 Add Trolox/Ascorbate to Media Bleaching->B_Sol1 B_Sol2 Use 2x2 Binning & Lower Laser Power Bleaching->B_Sol2 T_Sol1 Switch Ex to >365nm (Avoid deep UV) Toxicity->T_Sol1 T_Sol2 Reduce Frame Rate (Pulsed Illumination) Toxicity->T_Sol2 BG_Sol1 Use Glass Bottom Dish (Plastic fluoresces in UV) Background->BG_Sol1 BG_Sol2 Remove Phenol Red & Serum Background->BG_Sol2

Caption: Step-by-step decision matrix for diagnosing image quality issues with coumarin derivatives.

References

  • PubChem. (2025).[2] 6,7-Dimethoxy-4-methylcoumarin (Compound Summary). National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Oregon Medical Laser Center (OMLC). (1998). 7-Methoxycoumarin-4-acetic acid Spectra. PhotochemCAD. Retrieved February 4, 2026, from [Link]

Sources

Troubleshooting low signal-to-noise ratio with coumarin fluorescent probes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Signal-to-Noise Ratio (SNR)

Status: Active | Updated: February 4, 2026 Support Tier: Senior Application Scientist Level

The "Blue Channel" Challenge

Welcome to the technical support center. If you are experiencing low Signal-to-Noise Ratio (SNR) with coumarin-based probes (e.g., AMCA, 7-amino-4-methylcoumarin, 7-hydroxycoumarin), you are likely battling the "Blue Channel Challenge."

Coumarin dyes typically require UV or near-UV excitation (350–400 nm) and emit in the blue region (440–460 nm). This spectral window is notoriously difficult because it overlaps with the intrinsic autofluorescence of biological molecules (NADH, FAD, collagen) and common plasticware. Furthermore, the photophysics of coumarin scaffolds are highly sensitive to environmental pH and solvent polarity.

This guide moves beyond basic advice to address the physicochemical root causes of low SNR.

Part 1: Diagnostic Workflow (Visualized)

Before adjusting your protocol, use this logic tree to isolate whether your issue is High Noise (Background) or Low Signal (Probe Intensity).

Coumarin_Troubleshooting Start PROBLEM: Low SNR Branch_Noise High Background (Noise) Start->Branch_Noise Branch_Signal Weak Fluorescence (Signal) Start->Branch_Signal AutoFl Source: Cellular Autofluorescence? (NADH/FAD/Collagen) Branch_Noise->AutoFl Media Source: Media/Buffer? Branch_Noise->Media pH_Check Check pH Environment Branch_Signal->pH_Check Quench Check Concentration Quenching Branch_Signal->Quench Filter Action: Narrow Bandpass Filter & Trypan Blue Quenching AutoFl->Filter Yes Wash Action: Wash Phenol Red; Check Plasticware Media->Wash Yes Phenolic Is probe 7-Hydroxycoumarin? pH_Check->Phenolic Dilute Action: Titrate Probe Down (Avoid ACQ) Quench->Dilute If >50 µM Adjust_pH Action: pH must be > 8.0 (Ionize Phenol) Phenolic->Adjust_pH Yes (pKa ~7.8)

Figure 1: Diagnostic logic flow for isolating the root cause of low SNR in coumarin experiments.

Part 2: Technical FAQs & Solutions
Category 1: Weak Signal & Environmental Sensitivity

Q: My 7-hydroxycoumarin (umbelliferone) probe is virtually invisible, even at high concentrations. Is the dye degraded? A: It is likely not degraded, but rather protonated .

  • The Mechanism: 7-hydroxycoumarin derivatives act as pH indicators. They exhibit high quantum yield only in their deprotonated (anionic) phenolate form. The pKa of the 7-hydroxyl group is approximately 7.8 .

  • The Problem: At physiological pH (7.4), nearly 70% of your dye may be in the protonated, non-fluorescent state.

  • The Solution:

    • Buffer Adjustment: If your experiment permits, increase the buffer pH to 8.2–8.5 . This shifts the equilibrium toward the fluorescent anion.

    • Switch Probes: If you must work at neutral or acidic pH, switch to a 7-aminocoumarin derivative (e.g., AMC, AMCA). The amino group is less sensitive to pH changes in the physiological range compared to the hydroxyl group [1].

Q: I see a signal, but it drops precipitously when I increase the probe concentration. Why? A: You are experiencing Aggregation-Caused Quenching (ACQ) or the Inner Filter Effect .

  • The Mechanism: Coumarins are hydrophobic planar molecules that stack easily in aqueous environments (H-aggregates). This stacking allows non-radiative energy decay, killing fluorescence. Additionally, at high concentrations, the dye absorbs the excitation light before it penetrates the sample (Inner Filter Effect).

  • The Solution:

    • Titration: Perform a linearity check (see Protocol below). Optimal coumarin concentrations are often lower than expected (10–50 µM).

    • Solubility: Ensure the stock is fully dissolved in DMSO before adding to the aqueous buffer.

Category 2: High Background (The "Blue" Problem)

Q: My negative controls are glowing blue. How do I distinguish my probe from the cells? A: This is the most common issue with blue dyes. Mammalian cells are rich in NADH and FAD, which absorb UV/blue light and emit broad fluorescence in the 450 nm range [2].

  • The Solution:

    • Optical Filtering: Use a narrow bandpass emission filter centered on your probe's peak (e.g., 450/20 nm ) rather than a wide longpass filter (e.g., >420 nm), which collects all cellular autofluorescence.

    • Trypan Blue Quenching (Pro Tip): For flow cytometry or fixed cell imaging, adding low concentrations of Trypan Blue can quench intracellular autofluorescence via resonance energy transfer, significantly boosting SNR for blue probes [3].

    • Media Check: Ensure you are using phenol red-free media and washing cells with PBS. Phenol red is fluorescent and can contribute to background noise.

Category 3: Instrumental Optimization

Q: I am using an EMCCD camera. Should I maximize the gain to see the dim coumarin signal? A: No.

  • The Mechanism: While Electron Multiplying (EM) gain amplifies signal, it also amplifies noise. For blue probes where background (autofluorescence) is the dominant noise source (rather than read noise), high gain simply amplifies the background, failing to improve SNR.

  • The Solution: Increase exposure time or binning (e.g., 2x2) rather than gain. Binning combines charge from adjacent pixels, increasing signal fourfold while only adding read noise once [4].

Part 3: Comparative Data for Probe Selection

Choose the correct coumarin derivative based on your pH requirements and equipment.

Probe DerivativeExcitation (nm)Emission (nm)pKa (approx)pH SensitivityRecommended Application
7-Hydroxycoumarin (Umbelliferone) 330-360450~7.8High (Fluoresces at pH > 8)pH sensing, alkaline assays
7-Amino-4-methylcoumarin (AMC) 340-350440-450N/ALow (Stable pH 4-9)Peptide/Protease assays, intracellular tracking
AMCA (7-Amino-4-methyl-3-coumarinylacetic acid) 350450N/ALow Protein labeling, Immunofluorescence
7-Methoxycoumarin 320-340410-430N/ANone (No ionizable group)Reference standards, lipid probes

*Note: While the amino group can be protonated, it occurs at very low pH (<3), making it stable for biology.

Part 4: Standardized Protocol: SNR Validation

Use this protocol to quantitatively validate if your low SNR is due to the probe or the instrument.

Objective: Determine the Z-factor and Linearity of your coumarin assay.

Materials:

  • Coumarin stock (10 mM in DMSO)

  • Assay Buffer (pH adjusted)

  • Black-walled 96-well plate (prevents cross-talk)

Workflow:

  • Preparation: Prepare a serial dilution of your probe in Assay Buffer (range: 0 µM to 100 µM).

  • Blanking: Fill one column with Assay Buffer only (Background).

  • Measurement: Read fluorescence (Ex/Em optimized).

  • Calculation:

    • Calculate Signal-to-Background (S/B) for each concentration:

      
      
      
    • Calculate Z-Factor (for assay robustness):

      
      
      (Where 
      
      
      
      is standard deviation and
      
      
      is mean of probe (p) and blank (b))

Interpretation:

  • S/B < 3: Critical noise issue. Check filters and buffer purity.

  • Non-linear increase at high conc: Concentration quenching (ACQ) is occurring. Reduce probe concentration to the linear range.

  • Z < 0.5: The assay is not robust enough for screening; optimization of pH or filter sets is mandatory.

References
  • BMG LABTECH. How to reduce autofluorescence in cell-based assays. Available at: [Link]

  • Mosiman, V. L., et al. (1997).[1][2] Reducing cellular autofluorescence in flow cytometry: an in situ method.[2] Cytometry.[1][2][3] Available at: [Link]

Sources

Validation & Comparative

Comparative study of 6-methoxy vs 7-methoxy coumarin photophysical properties

[1][2][3]

Executive Summary

In the design of fluorescent probes and prodrugs, the substitution pattern of the coumarin scaffold dictates photophysical efficacy. This guide provides a technical comparison between 6-methoxycoumarin (6-MOC) and 7-methoxycoumarin (7-MOC, Herniarin) .

The critical distinction lies in the Intramolecular Charge Transfer (ICT) efficiency. 7-MOC exhibits a robust "push-pull" electronic system, resulting in high fluorescence quantum yields (

Electronic Structure & Mechanistic Insight

To understand the divergence in performance, one must look beyond the spectra to the molecular orbital connectivity.

The "Push-Pull" Highway (7-Methoxy)

The 7-position is para-conjugated to the lactone carbonyl (position 2). In the excited state, the methoxy oxygen (donor) pushes electron density directly to the carbonyl oxygen (acceptor). This creates a highly polarized ICT state that stabilizes the excited species and facilitates radiative decay (fluorescence).

The "Cross-Conjugated" Trap (6-Methoxy)

The 6-position is meta-conjugated relative to the lactone carbonyl. There is no direct resonance pathway for electron density to flow from the 6-methoxy group to the electron-withdrawing carbonyl. This results in:

  • Reduced Dipole Moment Change: Weaker ICT character.

  • Non-Radiative Decay: The excited state energy is more likely to dissipate via internal conversion or intersystem crossing rather than fluorescence.

Visualization: Resonance Pathway Logic

Coumarin_Resonancecluster_7MOC7-Methoxycoumarin (Efficient ICT)cluster_6MOC6-Methoxycoumarin (Inefficient ICT)Don7Donor (7-OMe)Ring7Conjugated SystemDon7->Ring7ResonanceAcc7Acceptor (2-C=O)Ring7->Acc7Direct PathFluoro7Strong Fluorescence(Radiative Decay)Acc7->Fluoro7Stable ICT StateDon6Donor (6-OMe)Ring6Cross-ConjugatedSystemDon6->Ring6Induction OnlyAcc6Acceptor (2-C=O)Ring6->Acc6No Direct ResonanceNonRad6Heat/Vibration(Non-Radiative)Acc6->NonRad6Unstable ICT

Figure 1: Comparative electronic resonance pathways. The 7-position allows direct conjugation to the electron sink, facilitating fluorescence.

Photophysical Data Comparison

The following data aggregates typical values found in polar protic solvents (e.g., Methanol/Ethanol). Note that absolute values can shift based on specific derivatives (e.g., 3-acetyl vs. 4-methyl), but the relative trends remain constant.

Parameter7-Methoxycoumarin (Herniarin)6-MethoxycoumarinImplication
Excitation Max (

)
320 – 325 nm340 – 345 nm6-MOC is slightly red-shifted in absorption due to HOMO destabilization.
Emission Max (

)
380 – 400 nm (Blue)~460 – 500 nm (Weak)7-MOC emits in the standard blue region; 6-MOC emission is often negligible.
Quantum Yield (

)
0.18 – 0.60 (High)< 0.01 (Very Low)7-MOC is the superior choice for imaging/detection.
Stokes Shift ~5000 cm⁻¹Large (if observable)Large Stokes shifts in 6-MOC indicate significant structural relaxation in the excited state.
Solvatochromism Strong PositiveWeak / Complex7-MOC emission red-shifts significantly with increasing solvent polarity.

Key Insight: While 6-methoxy derivatives often show a red-shifted absorption compared to 7-methoxy, they sacrifice quantum yield.[1][2] If your application requires a red-shifted probe, 6,7-dimethoxy or 3-substituted-7-methoxy scaffolds are superior alternatives to pure 6-methoxy substitution.

Experimental Protocol: Self-Validating Quantum Yield Determination

To objectively compare these coumarins in your own lab, use this standardized relative quantum yield protocol. This method minimizes inner-filter effects and ensures reproducibility.

Reagents:

  • Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).
    
  • Solvent: Spectroscopic grade Methanol or Ethanol.

Workflow Logic:

QY_ProtocolStartStart: Sample PreparationDilutionPrepare 5 dilutions(Abs < 0.1 at Ex λ)Start->DilutionMeasureAbsMeasure Absorbance(Record Abs at Ex λ)Dilution->MeasureAbsMeasureEmMeasure Fluorescence(Integrate Area F)MeasureAbs->MeasureEmPlotPlot Integrated F vs. Abs(Linear Regression)MeasureEm->PlotCalcCalculate Gradient (Grad)Plot->CalcFormulaApply QY Equation:Φs = Φr(Grad_s/Grad_r)(η_s²/η_r²)Calc->Formula

Figure 2: Step-by-step workflow for relative quantum yield determination to ensure linearity and avoid re-absorption artifacts.

Step-by-Step Methodology
  • Preparation: Prepare stock solutions of the 6-methoxy and 7-methoxy coumarins and the Quinine Sulfate reference.

  • Dilution Series: Create a series of 5 dilutions for each sample. Critical: The Optical Density (OD) at the excitation wavelength must be kept below 0.1 (ideally 0.02–0.08) to avoid inner-filter effects (re-absorption of emitted light).

  • Spectroscopy:

    • Measure the UV-Vis absorbance at the excitation wavelength (e.g., 320 nm).

    • Immediately measure the fluorescence emission spectrum (e.g., 330–600 nm) using the same excitation wavelength.

  • Integration: Integrate the total area under the fluorescence emission curve (

    
    ) for each dilution.
    
  • Validation: Plot Integrated Fluorescence (

    
    ) on the y-axis vs. Absorbance (
    
    
    ) on the x-axis.
    • Check: The plot must be linear with an intercept near zero. If it curves, your concentration is too high.

  • Calculation:

    
    
    
    • 
      : Slope of the line from step 5.
      
    • 
      : Refractive index of the solvent (Methanol = 1.328, 0.1M H₂SO₄ 
      
      
      1.333).

Applications & Strategic Selection

When to use 7-Methoxycoumarin (7-MOC):
  • Fluorogenic Substrates: Ideal for protease or esterase assays (e.g., 7-methoxycoumarin-4-acetic acid). The high QY ensures a low limit of detection (LOD).

  • Cellular Imaging: The blue fluorescence is distinct and bright enough for microscopy, though it requires UV excitation which can be phototoxic; often used as a secondary label (e.g., AMCA).

  • Solvent Polarity Probes: Due to its strong ICT, the emission wavelength shifts red in polar solvents, making it a useful reporter for local environmental changes in protein binding pockets.

When to use 6-Methoxycoumarin (6-MOC):
  • Negative Controls: Use as a structurally similar but non-fluorescent control to validate 7-MOC signals.

  • Photocaging/Photo-cleavage: In drug delivery, coumarin derivatives are used as photo-cleavable linkers. 6-substitution alters the absorption profile and cleavage efficiency. Sometimes a lower fluorescence is desired here to channel energy into the bond-breaking photochemical reaction rather than radiative decay.

  • Metabolic Studies: 7-methoxycoumarin is metabolized to 7-hydroxycoumarin (umbelliferone) by CYP2A6. 6-methoxycoumarin follows different metabolic pathways, useful for studying specific cytochrome P450 isoenzymes.

References

  • Electronic Effects on Coumarin Fluorescence

    • Source: SciForum / Molbank
    • Title: Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles[1][2]

    • URL:[Link]

  • Structural Fe

    • Source: Chemical & Pharmaceutical Bulletin[3]

    • Title: Structural Features for Fluorescing Present in Methoxycoumarin Derivatives[1]

    • URL:[Link]

  • Solv

    • Source: ResearchG
    • Title: Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins[1][4]

    • URL:[Link]

  • Spectral Data D

    • Source: Oregon Medical Laser Center (OMLC)
    • Title: 7-Methoxycoumarin-4-acetic acid Spectra and Quantum Yield[5][6]

    • URL:[Link]

  • Analytical Determin

    • Source: PubMed / Talanta
    • Title: Simultaneous determination of 6-methylcoumarin and 7-methoxycoumarin in cosmetics using three-dimensional excitation-emission matrix fluorescence[7]

    • URL:[Link]

Efficacy of 7-Amino-4-Methylcoumarin as an Antitubercular Agent: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "NA5" Candidate

In the landscape of antitubercular drug discovery, 7-amino-4-methylcoumarin (7-AMC) —often designated in literature as NA5 or Coumarin 120 —occupies a unique niche. While widely recognized as a fluorogenic probe for protease assays, its pharmacological potential as a direct antitubercular agent is frequently underestimated.

Recent investigations have elevated 7-AMC from a mere scaffold to a potent lead compound. Unlike many coumarin derivatives that require complex functionalization for activity, the parent 7-AMC molecule exhibits significant intrinsic activity against Mycobacterium tuberculosis (Mtb) H37Rv and, crucially, multidrug-resistant (MDR) clinical isolates. Its mechanism of action, distinct from standard first-line drugs, involves the disruption of mycolic acid biosynthesis and cell wall integrity, offering a synergistic pathway to combat resistance.

This guide provides a rigorous technical comparison of 7-AMC against standard-of-care agents, supported by experimental protocols and mechanistic insights.

Comparative Efficacy Analysis

The following data synthesizes performance metrics of 7-AMC (NA5) against the standard first-line antitubercular drugs Isoniazid (INH) and Rifampicin (RIF).

Table 1: Physicochemical and Biological Profile Comparison
Feature7-Amino-4-Methylcoumarin (NA5)Isoniazid (INH)Rifampicin (RIF)
Primary Target Mycolic Acid Biosynthesis / Cell Wall Integrity InhA (Mycolic Acid Synthesis)rpoB (RNA Polymerase)
MIC (H37Rv) 1.0 µg/mL 0.05 – 0.2 µg/mL0.05 – 0.5 µg/mL
MIC (MDR Isolates) 1.0 µg/mL (Retains potency)> 1.0 µg/mL (Resistant)> 1.0 µg/mL (Resistant)
Cytotoxicity (CC50) > 64 µg/mL (THP-1 cells)> 500 µg/mL> 100 µg/mL
Selectivity Index (SI) > 64 > 2500> 200
Synergy Synergistic with INH & RIFN/AN/A
Physical State Highly Fluorescent SolidCrystalline SolidRed-Orange Crystalline Solid
Key Technical Insights
  • MDR Efficacy: The standout feature of 7-AMC is its lack of cross-resistance . While its MIC (1.0 µg/mL) is higher than the susceptible-strain MIC of INH, it maintains this 1.0 µg/mL potency against MDR strains where INH fails.

  • Safety Profile: With a CC50 > 64 µg/mL in human THP-1 monocyte cell lines, 7-AMC demonstrates a robust therapeutic window (SI > 64), clearing the threshold (SI > 10) typically required for early-stage drug candidates.

Mechanistic Action & Signaling Pathways

7-AMC does not merely act as a metabolic inhibitor; it physically compromises the mycobacterial cell envelope. Fluorescence and electron microscopy studies have confirmed that 7-AMC treatment leads to a loss of acid-fastness and a "diffuse" bacterial morphology, indicative of mycolic acid layer disruption.

Figure 1: Mechanism of Action – The Coumarin Interception

Coumarin_Mechanism Coumarin 7-Amino-4-Methylcoumarin (NA5) Entry Passive Diffusion / Porin Entry Coumarin->Entry Target Mycolic Acid Biosynthesis (Cell Wall Complex) Entry->Target Accumulation Disruption Loss of Cell Wall Integrity (Acid-Fastness Loss) Target->Disruption Inhibition Synergy Synergy with INH/RIF (Permeability Increase) Disruption->Synergy Enhanced Drug Uptake Death Bacterial Lysis / Death Disruption->Death

Caption: 7-AMC penetrates the mycobacterial envelope, disrupting mycolic acid synthesis. This structural failure leads to direct lysis and enhances the permeability of co-administered drugs.

Experimental Protocols

To validate the efficacy of 7-AMC, researchers should utilize the Resazurin Microtiter Assay (REMA) for MIC determination and the MTT Assay for cytotoxicity. These protocols are standardized for high reproducibility.

Protocol A: MIC Determination via REMA

Objective: Determine the Minimum Inhibitory Concentration (MIC) of 7-AMC against M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv strain (mid-log phase).

  • 7H9 Middlebrook broth supplemented with OADC.

  • Resazurin sodium salt powder (0.01% w/v solution).

  • 96-well microtiter plates.

Workflow:

  • Stock Preparation: Dissolve 7-AMC in DMSO to create a stock solution (e.g., 1 mg/mL).

  • Serial Dilution: Add 100 µL of 7H9 broth to all wells of a 96-well plate. Perform two-fold serial dilutions of 7-AMC directly in the plate (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to roughly 2 x 10⁵ CFU/mL) to each well.

    • Control 1: Media only (Sterility).

    • Control 2: Bacteria + Solvent (Growth).

  • Incubation: Seal and incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% Resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

    • MIC Definition: The lowest concentration that prevents the color change from blue to pink.

Figure 2: REMA Assay Workflow

REMA_Workflow Step1 Stock Prep (DMSO) Step2 Serial Dilution (96-well Plate) Step1->Step2 Step3 Inoculation (H37Rv) Step2->Step3 Step4 Incubation (7 Days @ 37°C) Step3->Step4 Step5 Add Resazurin (Indicator) Step4->Step5 Step6 Visual Readout (Blue vs Pink) Step5->Step6

Caption: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) used to determine MIC values.

Protocol B: Cytotoxicity Assessment (Selectivity Index)

Objective: Confirm the safety of 7-AMC by determining the CC50 (Cytotoxic Concentration 50%) on mammalian cells (e.g., Vero or THP-1).

Methodology:

  • Seeding: Seed Vero cells (1 x 10⁴ cells/well) in a 96-well plate and incubate overnight to adhere.

  • Treatment: Treat cells with varying concentrations of 7-AMC (e.g., 1 to 500 µg/mL) for 72 hours.

  • MTT Addition: Add MTT reagent (5 mg/mL) and incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals with DMSO.

  • Quantification: Measure absorbance at 570 nm.

  • Calculation:

    • Calculate % Cell Viability = (Abs_sample / Abs_control) * 100.

    • Derive CC50 using non-linear regression.

    • Selectivity Index (SI) = CC50 / MIC. (Target SI > 10).

References

  • Characterization of 7-amino-4-methylcoumarin as an effective antitubercular agent: structure–activity relationships. Source: Journal of Antimicrobial Chemotherapy URL:[Link] Note: This is the primary source identifying "NA5" (7-AMC) as having an MIC of 1 mg/L and detailing the cell wall disruption mechanism.[1]

  • Coumarin hybrid derivatives as promising leads to treat tuberculosis: Recent developments. Source: Tuberculosis (Elsevier) URL:[2][Link]

  • Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents. Source: Molecules (MDPI) URL:[Link]

  • Targeting the mycobacterial envelope for tuberculosis drug development. Source: Expert Opinion on Drug Discovery URL:[Link]

  • Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids. Source: Scientia Pharmaceutica URL:[Link]

Sources

Comparative Guide: Anti-Adipogenic Efficacy of 6,7-Dihydroxy-4-Methylcoumarin vs. 4-Methylcoumarin Derivatives

[1]

Executive Summary

Status: Validated Lead Compound identified.

In the search for phytochemicals capable of mitigating obesity-induced metabolic dysregulation, 6,7-dihydroxy-4-methylcoumarin (6,7-DHMC) has emerged as a superior anti-adipogenic agent compared to its structural analogs. While the parent scaffold, 4-methylcoumarin (4-MC), exhibits moderate activity, the specific addition of a catechol moiety at the 6,7-position significantly amplifies efficacy.

This guide provides a technical comparison of 6,7-DHMC against standard derivatives (including 7-hydroxy-4-methylcoumarin/4-Methylumbelliferone), detailing the critical structure-activity relationships (SAR) and the specific signaling modulation of the AMPK/MAPK/PPAR

Structural Basis & Compound Profiling[2][3][4]

The efficacy of coumarin derivatives in adipocyte differentiation is strictly governed by the substitution pattern on the benzopyrone ring.

The Candidates
Compound NameAbbreviationFunctional GroupKey Structural Feature
6,7-Dihydroxy-4-methylcoumarin 6,7-DHMC 6,7-Dihydroxyl (Catechol)High antioxidant potential; dual H-bond donor capability.
4-Methylcoumarin 4-MC UnsubstitutedLipophilic core; baseline scaffold.
7-Hydroxy-4-methylcoumarin 4-MU / 7-OH-4MC 7-Hydroxyl (Phenol)Standard fluorophore; moderate polarity.
7,8-Dihydroxy-4-methylcoumarin 7,8-DHMC 7,8-DihydroxylAlternative catechol arrangement (often less active in this context).
Structure-Activity Relationship (SAR) Analysis

The 6,7-dihydroxyl moiety is the pharmacophore responsible for the superior potency of 6,7-DHMC.

  • Electronic Distribution: The ortho-dihydroxy group facilitates electron delocalization, enhancing the molecule's ability to scavenge Reactive Oxygen Species (ROS). Since ROS signaling is required for the mitotic clonal expansion (MCE) phase of adipogenesis, this scavenging capability is a primary mechanism of action.

  • Binding Affinity: Computational docking studies suggest the 6,7-substitution pattern allows for stable binding within the active sites of adipogenic regulators (e.g., PPAR

    
    ), a feature less pronounced in the mono-hydroxylated (7-OH) or unsubstituted (4-MC) variants.
    

Comparative Efficacy Data

The following data summarizes the inhibition of lipid accumulation in 3T3-L1 adipocytes treated during the differentiation window (Days 0–8).

Lipid Accumulation Inhibition (Oil Red O Quantification)

Data normalized to differentiated control (MDI only).

Compound (50

M)
Lipid Inhibition Rate (%)Cytotoxicity (MTT Assay)Relative Potency
6,7-DHMC > 54.8% NegligibleHigh
4-MC~ 28.0%LowModerate
7-OH-4MC~ 15.0%NegligibleLow
7,8-DHMC< 6.0%NegligibleInactive
6-Methyl-4MC< 5.0%NegligibleInactive

Key Insight: 6,7-DHMC is approximately 2x more potent than the parent 4-MC and 3.5x more potent than the common standard 7-OH-4MC. The specific position of the hydroxyl groups is critical; shifting them to the 7,8-position renders the molecule nearly inactive regarding lipid accumulation.

Mechanistic Deep Dive: The Signaling Architecture

6,7-DHMC does not act through a single target. It functions as a pleiotropic modulator, simultaneously activating energy sensors and inhibiting adipogenic transcription factors.

Primary Mechanism: The AMPK-PPAR Axis
  • AMPK Activation: 6,7-DHMC acts as an agonist for AMP-activated protein kinase (AMPK).[1] Phosphorylated AMPK (p-AMPK) inhibits acetyl-CoA carboxylase (ACC), halting fatty acid synthesis.

  • MAPK Modulation: Unlike many proliferation inducers, 6,7-DHMC inhibits the phosphorylation of ERK1/2 and p38 MAPK. These pathways are essential for the early-stage clonal expansion of preadipocytes.

  • Transcriptional Suppression: The downstream effect is the downregulation of the master regulators PPAR

    
      and C/EBP
    
    
    , and subsequently, the lipid chaperone FABP4 .
Pathway Visualization

The following diagram illustrates the cascade initiated by 6,7-DHMC.

Adipogenesis_PathwayDHMC6,7-DHMC(Treatment)AMPKAMPK(Energy Sensor)DHMC->AMPKActivates (Phos)MAPKERK1/2 & p38 MAPK(Clonal Expansion)DHMC->MAPKInhibitsROSIntracellular ROS(Oxidative Stress)DHMC->ROSScavengesPPARPPARγ / C/EBPα(Master Regulators)AMPK->PPARDownregulatesSREBPSREBP-1cAMPK->SREBPInhibitsCREBp-CREBMAPK->CREBActivatesROS->MAPKCREB->PPARInduces ExpressionLIPIDLipid Accumulation(Triglycerides)PPAR->LIPIDStorageDIFFAdipocyteDifferentiationPPAR->DIFFDriversSREBP->LIPIDFatty Acid Synthesis

Figure 1: Mechanistic action of 6,7-DHMC.[2][3] Blue node indicates the therapeutic agent; Green indicates activation; Red indicates inhibition/downregulation.

Experimental Protocols

To replicate these findings, strictly adhere to the following validated 3T3-L1 differentiation and analysis workflow.

A. 3T3-L1 Differentiation & Treatment Workflow

Reagents:

  • Basal Medium: DMEM + 10% Bovine Calf Serum (BCS).

  • Differentiation Medium (MDI): DMEM + 10% Fetal Bovine Serum (FBS) + 0.5 mM IBMX + 1

    
    M Dexamethasone + 10 
    
    
    g/mL Insulin.
  • Maintenance Medium: DMEM + 10% FBS + 10

    
    g/mL Insulin.
    

Protocol:

  • Seed: Plate 3T3-L1 preadipocytes in 6-well plates. Culture to 100% confluence (Day -2).

  • Arrest: Maintain post-confluent cells for 48 hours to induce growth arrest (Day 0).

  • Induction (Day 0): Replace media with MDI Cocktail .

    • Treatment Group: Add 6,7-DHMC (25, 50, or 100

      
      M) directly to MDI.
      
  • Maintenance (Day 2): Replace media with Maintenance Medium .

    • Treatment Group: Re-introduce 6,7-DHMC.

  • Maturation (Day 4 onwards): Replace with DMEM + 10% FBS every 2 days until Day 8.

B. Oil Red O Staining (Quantification)
  • Fixation: Wash cells with PBS. Fix with 10% formalin for 1 hour at RT.

  • Wash: Rinse with 60% isopropanol.

  • Stain: Add Oil Red O working solution (3 parts 0.5% stock : 2 parts water) for 20 mins.

  • Elution: Wash with water.[4] Elute stain with 100% isopropanol.

  • Read: Measure Absorbance at 500–520 nm .

Experimental Workflow Diagram

Workflowcluster_0Phase 1: Preparationcluster_1Phase 2: Differentiation & Treatmentcluster_2Phase 3: AnalysisStep1Seed 3T3-L1(Basal Medium)Step2Confluence + 48h(Growth Arrest)Step1->Step2Step3Day 0: MDI Induction+ 6,7-DHMC (50µM)Step2->Step3Step4Day 2: Insulin Only+ 6,7-DHMC (50µM)Step3->Step4Step5Day 4-8: FBS Only(No Treatment)Step4->Step5Step6Day 8: Fixation(10% Formalin)Step5->Step6Step7Oil Red O Staining(Lipid Quant)Step6->Step7Step8Western Blot(PPARγ, AMPK)Step6->Step8

Figure 2: Step-by-step experimental timeline for evaluating anti-adipogenic effects.

References

  • 6,7-Dihydroxy-4-methylcoumarin Suppresses Adipogenesis via AMPK and MAPK Signaling. Source: MDPI / PubMed Central

  • Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. (Context on SAR and 4-methyl moiety) Source: PubMed

  • Coumarin and Biscoumarin Inhibit in Vitro Obesity Model. (General coumarin efficacy on 3T3-L1) Source: ResearchGate

  • Influence of 5,7-Dimethoxy Coumarin on Adipogenesis. (Comparative methoxy-derivative data) Source: The Bioscan

The Dichotomy of TEMPO: A Comparative Guide to Fluorescence Enhancement and Quenching of Coumarins

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals delving into the nuanced world of fluorescence modulation, the interaction between coumarin fluorophores and nitroxide radicals, specifically TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) and its derivatives, presents a fascinating case of dual functionality. Depending on the molecular architecture of both the coumarin and the TEMPO derivative, the outcome can be a significant enhancement of the fluorescent signal or, conversely, its efficient quenching. This guide provides an in-depth technical comparison of these phenomena, supported by experimental data and detailed protocols, to empower researchers in selecting and applying these interactions for their specific applications, from developing sensitive molecular probes to understanding radical-mediated processes.

The Fundamental Interplay: Quenching vs. Enhancement

The versatile nature of coumarin fluorescence, characterized by high quantum yields and sensitivity to the microenvironment, makes it a powerful tool in chemical and biological sensing.[1] The introduction of TEMPO derivatives, stable nitroxide radicals, can perturb the excited state of coumarin fluorophores through distinct mechanisms. This guide will focus on two primary, and opposing, outcomes: fluorescence enhancement, predominantly observed with dihydroxy-substituted coumarins and amino-functionalized TEMPO derivatives, and fluorescence quenching, a more general phenomenon observed with a broader range of coumarins and TEMPO derivatives.

The "Turn-On" Phenomenon: Fluorescence Enhancement via Proton Transfer

A remarkable fluorescence enhancement, a "turn-on" response, is observed when dihydroxy-substituted coumarins, such as 6,7-dihydroxycoumarin (esculetin), interact with 4-amino-TEMPO.[2][3] This significant increase in fluorescence intensity, which can be up to 40-fold, is not a result of the nitroxide radical's direct influence on the excited state in a classical sense. Instead, the enhancement is driven by a ground-state interaction: a proton transfer from one of the hydroxyl groups of the coumarin to the amino group of the 4-amino-TEMPO.[2][3] This proton transfer alters the electronic properties of the coumarin, leading to a dramatic increase in its fluorescence quantum yield.

cluster_enhancement Fluorescence Enhancement Mechanism Coumarin_OH Dihydroxy-Coumarin (Low Fluorescence) Coumarin_O_minus Deprotonated Coumarin (High Fluorescence) Coumarin_OH->Coumarin_O_minus Proton Transfer TEMPO_NH2 4-Amino-TEMPO TEMPO_NH3_plus Protonated 4-Amino-TEMPO TEMPO_NH2->TEMPO_NH3_plus Proton Acceptor

Caption: Mechanism of fluorescence enhancement via proton transfer.

The "Turn-Off" Effect: Dynamic Fluorescence Quenching

In contrast to the specific enhancement mechanism, a more common interaction between coumarins and TEMPO derivatives is fluorescence quenching, a "turn-off" effect. This process is typically dynamic, arising from collisional encounters between the excited-state coumarin and the ground-state TEMPO radical.[4][5] During these collisions, the nitroxide radical facilitates non-radiative decay pathways for the excited coumarin, leading to a decrease in fluorescence intensity without the formation of a stable ground-state complex. This dynamic quenching is a diffusion-controlled process and can be effectively described by the Stern-Volmer equation.[4][5][6]

cluster_quenching Fluorescence Quenching Mechanism Coumarin_Excited Excited State Coumarin Coumarin_Ground Ground State Coumarin Coumarin_Excited->Coumarin_Ground Collisional Quenching Heat Non-radiative Decay (Heat) TEMPO TEMPO Derivative

Caption: Mechanism of dynamic fluorescence quenching.

Comparative Performance: A Data-Driven Overview

The following table summarizes the observed effects of different TEMPO derivatives on the fluorescence of various coumarins, providing a comparative snapshot of their interactions.

Coumarin DerivativeTEMPO DerivativeObserved EffectMechanismKey Quantitative DataReference(s)
6,7-Dihydroxycoumarin (Esculetin)4-Amino-TEMPOEnhancement Proton TransferUp to 40-fold increase in fluorescence intensity.[2][3]
7-Hydroxy-4-methylcoumarin4-Hydroxy-TEMPOQuenching DynamicStern-Volmer Constant (Ksv): ~130 M⁻¹[4][5]
7-Amino-4-methylcoumarin4-Hydroxy-TEMPOQuenching DynamicStern-Volmer Constant (Ksv): ~150 M⁻¹[4][5]
7-Methoxycoumarin4-Hydroxy-TEMPOQuenching DynamicStern-Volmer Constant (Ksv): ~180 M⁻¹[4][5]
7-Amino-4-methylcoumarinTEMPOQuenching DynamicLess efficient quenching compared to other derivatives.[1]
7-Amino-4-methylcoumarin4-Oxo-TEMPOQuenching DynamicMore efficient quenching than TEMPO.[1]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for investigating the fluorescence enhancement and quenching of coumarins by TEMPO derivatives.

Protocol for Fluorescence Enhancement Studies

This protocol is designed to measure the fluorescence enhancement of a dihydroxy-coumarin in the presence of an amino-substituted TEMPO derivative.

start Start prep_stock Prepare Stock Solutions: - Dihydroxy-coumarin (e.g., 1 mM in DMSO) - 4-Amino-TEMPO (e.g., 10 mM in water) start->prep_stock prep_samples Prepare Samples: - Constant coumarin concentration (e.g., 10 µM) - Varying 4-Amino-TEMPO concentrations prep_stock->prep_samples measure_fluorescence Measure Fluorescence: - Set excitation and emission wavelengths - Record fluorescence intensity for each sample prep_samples->measure_fluorescence analyze_data Analyze Data: - Plot Fluorescence Intensity vs. [4-Amino-TEMPO] - Calculate enhancement factor (I/I₀) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for fluorescence enhancement experiments.

Materials:

  • Dihydroxy-coumarin (e.g., 6,7-dihydroxycoumarin)

  • 4-Amino-TEMPO

  • Spectroscopy grade solvent (e.g., aqueous buffer, pH 7.4)

  • Calibrated fluorometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of the dihydroxy-coumarin in a suitable solvent (e.g., DMSO).

    • Prepare a 10 mM stock solution of 4-amino-TEMPO in the aqueous buffer.

  • Sample Preparation:

    • Prepare a series of solutions in cuvettes with a constant concentration of the dihydroxy-coumarin (e.g., 10 µM).

    • Add increasing concentrations of 4-amino-TEMPO to each cuvette (e.g., 0, 10, 20, 50, 100 µM).

    • Include a blank sample containing only the buffer.

  • Fluorescence Measurement:

    • Set the excitation wavelength to the absorption maximum of the dihydroxy-coumarin.

    • Record the fluorescence emission spectrum for each sample.

    • The fluorescence intensity at the emission maximum is the primary data point.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all sample measurements.

    • Plot the fluorescence intensity at the emission maximum as a function of the 4-amino-TEMPO concentration.

    • Calculate the fluorescence enhancement factor (I/I₀), where I is the fluorescence intensity in the presence of 4-amino-TEMPO and I₀ is the intensity in its absence.

Protocol for Fluorescence Quenching Studies

This protocol details the procedure for quantifying the dynamic quenching of a coumarin's fluorescence by a TEMPO derivative.

start Start prep_stock Prepare Stock Solutions: - Coumarin (e.g., 1 mM in DMSO) - TEMPO derivative (e.g., 10 mM in water) start->prep_stock prep_samples Prepare Samples: - Constant coumarin concentration (e.g., 10 µM) - Varying TEMPO derivative concentrations prep_stock->prep_samples measure_fluorescence Measure Fluorescence & Lifetime: - Record fluorescence intensity and lifetime for each sample prep_samples->measure_fluorescence analyze_data Analyze Data: - Construct Stern-Volmer plot (I₀/I vs. [Quencher]) - Determine Stern-Volmer constant (Ksv) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for fluorescence quenching experiments.

Materials:

  • Coumarin derivative of interest

  • TEMPO derivative (e.g., 4-hydroxy-TEMPO)

  • Spectroscopy grade solvent

  • Calibrated fluorometer (ideally with lifetime measurement capabilities)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of the coumarin in a suitable solvent.

    • Prepare a 10 mM stock solution of the TEMPO derivative in the chosen solvent.

  • Sample Preparation:

    • Prepare a series of solutions with a constant concentration of the coumarin (e.g., 10 µM).

    • Add increasing concentrations of the TEMPO derivative to each solution (e.g., 0, 1, 2, 5, 10 mM).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity (I) of each sample at the coumarin's emission maximum.

    • If available, measure the fluorescence lifetime (τ) of the coumarin in each sample.

  • Data Analysis (Stern-Volmer Analysis):

    • Calculate the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) for each concentration.

    • Plot I₀/I versus the concentration of the TEMPO derivative ([Q]).

    • The slope of the resulting linear plot is the Stern-Volmer constant (Ksv).

    • A similar plot of τ₀/τ versus [Q] can be used to confirm dynamic quenching.

Causality and Experimental Considerations

  • Choice of Coumarin: The presence of acidic protons, particularly from hydroxyl groups, is a key determinant for observing fluorescence enhancement with amino-TEMPO derivatives. For quenching studies, a wider range of coumarins can be used.

  • Choice of TEMPO Derivative: The substituent on the TEMPO molecule significantly influences the interaction. An amino group can act as a proton acceptor, leading to enhancement. Other substituents can modulate the quenching efficiency.

  • Solvent Effects: The polarity and viscosity of the solvent can influence both proton transfer and diffusion-controlled quenching processes. It is crucial to maintain consistent solvent conditions for comparative studies.

  • Inner Filter Effect: At high concentrations, TEMPO derivatives may absorb at the excitation or emission wavelengths of the coumarin, leading to an "inner filter effect" that can be mistaken for quenching. It is essential to correct for this effect, especially in quenching studies.[5]

Conclusion

The interaction between coumarins and TEMPO derivatives is a prime example of how subtle changes in molecular structure can lead to dramatically different photophysical outcomes. The fluorescence enhancement observed with dihydroxy-coumarins and 4-amino-TEMPO offers a pathway for developing highly sensitive "turn-on" probes for detecting proton transfer events or the presence of specific amino-functionalized radicals. Conversely, the dynamic quenching of coumarin fluorescence by a broader range of TEMPO derivatives provides a robust method for studying radical-molecule interactions and quantifying the concentration of these species. By understanding the underlying mechanisms and employing the detailed protocols provided in this guide, researchers can effectively harness these phenomena for their specific scientific and developmental goals.

References

  • Żamojć, K., et al. (2014). Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. Journal of Fluorescence, 24(3), 713-718. [Link]

  • Żamojć, K., et al. (2014). Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 332-337. [Link]

  • Żamojć, K., et al. (2019). Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. International Journal of Molecular Sciences, 20(15), 3802. [Link]

  • Żamojć, K., et al. (2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1875-1880. [Link]

  • Chen, Y., et al. (2022). New Red-Shifted 4-Styrylcoumarin Derivatives as Potential Fluorescent Labels for Biomolecules. Molecules, 27(4), 1435. [Link]

  • Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in fluorescence spectroscopy: Volume 2: Principles. Springer Science & Business Media. [Link]

  • Żamojć, K., et al. (2015). Dihydroxycoumarins as highly selective fluorescent probes for the fast detection of 4-hydroxy-TEMPO in aqueous solution. RSC Advances, 5(78), 63781-63788. [Link]

  • Zdrowowicz, M., et al. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. International Journal of Molecular Sciences, 22(2), 849. [Link]

  • Valeur, B. (2012). Molecular fluorescence: principles and applications. John Wiley & Sons. [Link]

  • Gryczynski, I., et al. (2023). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. International Journal of Molecular Sciences, 24(3), 2589. [Link]

  • Żamojć, K., et al. (2019). Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. International Journal of Molecular Sciences, 20(15), 3802. [Link]

  • Żamojć, K., et al. (2019). Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. PubMed, 31382635. [Link]

  • Demchenko, A. P. (2021). Nature of Fast Relaxation Processes and Spectroscopy of a Membrane-Active Peptide Modified with Fluorescent Amino Acid Exhibitin. ACS Omega, 6(14), 10119-10128. [Link]

  • Edinburgh Instruments. (n.d.). Fluorescence Quenching & the Stern-Volmer Plot. [Link]

  • Chemistry Academy. (2020, October 13). (ENGLISH) STERN VOLMER EQ FLUORESCENCE QUANTUM YIELD QUENCHING RATE FLUORESCENCE DECAY LIFE TIME A*. [Video]. YouTube. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Coumarin-Dithiocarbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the hybridization of pharmacophores has emerged as a powerful strategy for the development of novel therapeutic agents with enhanced efficacy and selectivity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of hybrid molecules: coumarin-dithiocarbamate derivatives. By dissecting the intricate connections between their chemical structures and biological activities, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform future design and optimization efforts.

The Rationale Behind Hybridization: Coumarin and Dithiocarbamate Scaffolds

The coumarin nucleus, a benzopyrone structure, is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.[1] Its versatility allows for chemical modifications at multiple positions, enabling the fine-tuning of its biological profile.[1]

On the other hand, dithiocarbamates, characterized by the presence of a R₂NC(=S)S- moiety, have a rich history as fungicides and pesticides. More recently, they have garnered significant attention for their potential as therapeutic agents, particularly in oncology and infectious diseases.[1] The dithiocarbamate functional group is a potent chelator of metal ions and can modulate various cellular processes, including enzyme activity and signal transduction pathways.

The conjugation of these two pharmacophores into a single molecular entity is a purposeful approach to generate novel derivatives with potentially synergistic or improved biological profiles.[1] This guide will explore the SAR of these hybrids across three major therapeutic areas: anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Coumarin-dithiocarbamate derivatives have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines, including those of gastric, breast, prostate, esophageal, lung, and colorectal origin.[1] The mechanism of their anticancer action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2]

Comparative Efficacy Across Cancer Cell Lines

The cytotoxic potential of coumarin-dithiocarbamate derivatives is highly dependent on both the substitution pattern on the coumarin ring and the nature of the dithiocarbamate moiety. The following table summarizes the 50% inhibitory concentration (IC₅₀) values of representative compounds against various cancer cell lines, providing a quantitative comparison of their efficacy.

Compound IDCoumarin SubstitutionDithiocarbamate MoietyCancer Cell LineIC₅₀ (µM)Reference
ID-11 6-CH₂-ImidazoleRKO (Colon)6.398
SW620 (Colon)8.809[2]
SW480 (Colon)3.568[2]
Compound 35 -Pyrazole hybridHepG2 (Liver)2.96[3]
SMMC-7721 (Liver)2.08[3]
U87 (Glioblastoma)3.85[3]
H1299 (Lung)5.36[3]
Compound 8a -1,2,3-Triazole hybrid-0.23
Compound 8b -1,2,3-Triazole hybrid-0.15[4]
Compound 4d 4-CH₃, 7-O-(CH₂)₈--MCF-7 (Breast)29[5]
Structure-Activity Relationship Insights

A meticulous analysis of the data reveals several key SAR trends:

  • Substitution on the Dithiocarbamate Moiety: The nature of the substituent on the dithiocarbamate nitrogen atom plays a pivotal role in determining anticancer potency. For instance, the presence of an imidazole ring in compound ID-11 was found to be crucial for its high activity against colorectal cancer cell lines. Replacement of the imidazole with aliphatic amines led to a significant decrease in cytotoxicity.[1]

  • Position of Linkage on the Coumarin Ring: The point of attachment of the dithiocarbamate moiety to the coumarin scaffold influences the biological activity. Modifications at the C-6 position of the coumarin ring have yielded potent anticancer agents.[1]

  • Hybridization with Other Heterocycles: The incorporation of a third heterocyclic ring, such as a 1,2,3-triazole or pyrazole, can significantly enhance the anticancer activity, as seen in compounds 8a , 8b , and 35 .[3][4]

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of coumarin-dithiocarbamate derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis. One such derivative, ID-11 , has been shown to induce G2/M phase cell cycle arrest and apoptosis in colorectal cancer cells. This is achieved by downregulating the expression of key genes such as c-Myc and Bcl-2.[2]

c-Myc is a proto-oncogene that plays a central role in cell growth, proliferation, and apoptosis.[6][7][8] Its overexpression is a hallmark of many cancers. Bcl-2 is an anti-apoptotic protein, and its inhibition is a key strategy in cancer therapy to promote programmed cell death.[9][10][11][12] Furthermore, the PI3K/Akt/mTOR pathway , a critical regulator of cell survival and proliferation, is a known target for many anticancer agents.[13][14][15][16][17]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Promotes Bax Bax Apaf1 Apaf-1 Bax->Apaf1 Activates Bcl2->Bax Inhibits Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes cMyc c-Myc cMyc->Bax Promotes Apoptosis cMyc->Proliferation Promotes Coumarin_Dithiocarbamate Coumarin-Dithiocarbamate Derivative (e.g., ID-11) Coumarin_Dithiocarbamate->Bcl2 Inhibits Coumarin_Dithiocarbamate->cMyc Inhibits

Figure 1: Simplified signaling pathway illustrating the anticancer mechanism of coumarin-dithiocarbamate derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the coumarin-dithiocarbamate derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Coumarin-dithiocarbamate derivatives have also demonstrated promising activity against a range of bacterial and fungal strains, positioning them as potential leads for the development of new antimicrobial agents.[18][19][20]

Comparative Efficacy Against Microbes

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of selected coumarin-dithiocarbamate derivatives against various pathogens.

Compound IDDithiocarbamate MoietyBacterial/Fungal StrainMIC (µg/mL)Reference
Compound 21 4-(methylthiocarbonothioyl)morpholineEnterococcus faecalis32[21]
Compound 22 4-(methylthiocarbonothioyl)piperazineEnterococcus faecalis16[21]
Compound 23 4-methylpiperidine-1-carbodithioateStaphylococcus aureus0.5[21]
Bacillus subtilis1[21]
Escherichia coli2[21]
Pseudomonas aeruginosa2[21]
Compound 24 piperidine-1-carbodithioateStaphylococcus aureus1[21]
Bacillus subtilis1[21]
Escherichia coli1[21]
Pseudomonas aeruginosa1[21]
Compound 25 methyl 2-sulfonylhydrazine-1-carbodithioateStaphylococcus aureus78.43[21]
Escherichia coli158.67[21]
Candida albicans20.27[21]
Aspergillus niger9.71[21]
Structure-Activity Relationship Insights

The antimicrobial SAR of these derivatives highlights the following:

  • Nature of the Heterocyclic Ring: The choice of the heterocyclic ring on the dithiocarbamate moiety significantly impacts antimicrobial activity. Piperazine and piperidine derivatives (compounds 22 , 23 , and 24 ) generally exhibit potent antibacterial activity.[21]

  • Linker Length: The length of the linker connecting the coumarin and dithiocarbamate moieties can influence activity. A four-carbon linker has been shown to be effective in several potent antibacterial compounds.[21]

  • Substituents on the Coumarin Ring: The presence of specific substituents on the coumarin ring can modulate the antimicrobial spectrum and potency.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

mic_workflow start Start prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum start->prep_inoculum serial_dilute Perform 2-fold Serial Dilutions of Compound in 96-well Plate prep_inoculum->serial_dilute inoculate Inoculate Wells with Microbial Suspension serial_dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end_process End determine_mic->end_process

Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Perform two-fold serial dilutions of the coumarin-dithiocarbamate derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition: Modulating Key Biological Processes

Coumarin-dithiocarbamate derivatives have also been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and α-glucosidase, which are important targets for the treatment of Alzheimer's disease and diabetes, respectively.[22][23][24][25][26][27][28][29][30]

Comparative Efficacy Against Enzymes

The following table summarizes the IC₅₀ values of selected coumarin-dithiocarbamate derivatives against AChE and α-glucosidase.

Compound IDTarget EnzymeIC₅₀ (µM)Reference
Compound 15a Acetylcholinesterase (AChE)2.42[25]
Compound 4c Acetylcholinesterase (AChE)0.802[30]
PJ13 Acetylcholinesterase (AChE)9.28[26]
Derivative Series Acetylcholinesterase (AChE)42.5 - 442[22]
Derivative Series α-Glucosidase85.0 - 566.6[22]
Structure-Activity Relationship Insights
  • Acetylcholinesterase Inhibition: The SAR for AChE inhibition is complex and depends on the overall structure of the hybrid molecule. The presence of a piperazine ring linked to the coumarin core via a propoxy spacer in compound 15a was found to be beneficial for activity.[25]

  • α-Glucosidase Inhibition: The inhibitory activity against α-glucosidase is influenced by the substituents on both the coumarin and dithiocarbamate moieties. Further detailed studies are needed to establish clear SAR trends for this target.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay for measuring AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme Reaction: In a 96-well plate, mix the AChE enzyme solution with the test compound at various concentrations and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding ATCI and DTNB to the wells.

  • Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC₅₀ value from the dose-response curve.

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of α-glucosidase, p-nitrophenyl-α-D-glucopyranoside (pNPG), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate the α-glucosidase enzyme with various concentrations of the test compound for 10 minutes at 37°C.[22]

  • Substrate Addition: Initiate the reaction by adding the pNPG substrate to each well.[22]

  • Incubation and Termination: Incubate the plate for 20 minutes at 37°C. Stop the reaction by adding a sodium carbonate solution.[22]

  • Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.[22]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

The hybridization of coumarin and dithiocarbamate scaffolds has yielded a diverse library of derivatives with significant potential in anticancer, antimicrobial, and enzyme inhibitory applications. The structure-activity relationships discussed in this guide underscore the importance of rational design in optimizing the biological activity of these compounds. Key takeaways include the critical role of substituents on the dithiocarbamate moiety, the position of linkage on the coumarin ring, and the synergistic effects of incorporating additional heterocyclic systems.

Future research in this area should focus on:

  • Expanding the structural diversity of these hybrids to further probe the SAR and identify novel leads with improved potency and selectivity.

  • Elucidating the detailed mechanisms of action , particularly for their anticancer and antimicrobial effects, to identify novel molecular targets.

  • Optimizing the pharmacokinetic properties of the most promising compounds to enhance their in vivo efficacy and safety profiles.

  • Exploring the potential of these derivatives in combination therapies to overcome drug resistance and improve treatment outcomes.

By leveraging the insights provided in this guide, the scientific community can continue to unlock the therapeutic potential of coumarin-dithiocarbamate derivatives and pave the way for the development of next-generation drugs for a range of diseases.

References

  • Coumarin–Dithiocarbamate Derivatives as Biological Agents. (2025).
  • IC 50 values (μM) of the tested coumarin derivatives 4c,4d, 4g, 4k and...
  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity rel
  • Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. (2020). Molecules.
  • Coumarin derivatives with anticancer activities: An upd
  • Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simul
  • IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. (n.d.).
  • Recent Developments on Coumarin Hybrids as Antimicrobial Agents. (2025). Pharmaceuticals.
  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2025).
  • Coumarin-based Scaffold as α-glucosidase Inhibitory Activity: Implication for the Development of Potent Antidiabetic Agents. (2020). Current Drug Targets.
  • Design, synthesis, and evaluation of novel coumarin-dithiocarbamate derivatives (IDs) as anti-colorectal cancer agents. (2021). European Journal of Medicinal Chemistry.
  • Coumarin–Dithiocarbamate Derivatives as Biological Agents. (2025).
  • MYC and the Control of Apoptosis. (2004). Cold Spring Harbor Perspectives in Biology.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2022). Frontiers in Oncology.
  • Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies. (2016). Bioorganic & Medicinal Chemistry Letters.
  • Acetylcholinesterase and butyrylcholinesterase inhibitory activities of khellactone coumarin derivatives isolated from Peucedanum japonicum Thurnberg. (2025). Scientific Reports.
  • PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Tre
  • Targeting BCL-2 regulated apoptosis in cancer. (2018). Open Biology.
  • c-Myc and Apoptosis. (n.d.). Abeomics.
  • (PDF) Coumarin–Dithiocarbamate Derivatives as Biological Agents. (2025).
  • Unlocking the Secrets of Regulated Cell Death in Large B-Cell Lymphoma Beyond Apoptosis: Signaling Pathways and Therapeutic Options. (2023).
  • Dithiocarbamate derivatives inhibit α-glucosidase through an apparent allosteric site on the enzyme. (2021). Chemical Biology & Drug Design.
  • IC 50 values (µM) of active coumarin derivatives 8, 10, 15, 16 and 21...
  • Targeting PI3K/mTOR Signaling in Cancer. (2011). Cancer Research.
  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2025).
  • c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism. (2002). Molecular and Cellular Biology.
  • Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy. (2023). Molecules.
  • Coumarin-based Scaffold as α-glucosidase Inhibitory Activity: Implication for Development of Potent Antidiabetic Agents. (2020). Current Drug Targets.
  • (PDF) PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2025).
  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Tre
  • Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. (2018). Revue Roumaine de Chimie.
  • Anti-Alzheimer activity of new coumarin-based derivatives targeting acetylcholinesterase inhibition. (2023). RSC Advances.
  • MYC function and regulation in physiological perspective. (2021). Frontiers in Cell and Developmental Biology.
  • BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell De
  • Tumor Cell Kill by c-MYC Depletion: Role of MYC-Regulated Genes that Control DNA Double-Strand Break Repair. (2010). Cancer Research.

Sources

Comparative Guide: Anti-Cancer Potential of 4-Methyl-7-hydroxy Coumarin (4-MHC) in Skin Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-7-hydroxy coumarin (4-MHC) , also known as Hymecromone or 4-Methylumbelliferone (4-MU) , presents a distinct therapeutic profile compared to standard-of-care (SoC) agents like Dacarbazine (DTIC) or 5-Fluorouracil (5-FU). While traditional chemotherapeutics function primarily through direct DNA alkylation or antimetabolite activity, 4-MHC operates via a unique mechanism: the inhibition of Hyaluronan (HA) synthesis .

This guide evaluates 4-MHC not merely as a cytotoxic agent, but as a microenvironment modulator that abrogates the HA-rich stroma facilitating melanoma invasion and metastasis. Experimental data suggests 4-MHC offers a superior safety profile with a wider therapeutic window, though its standalone potency (IC50) is generally lower than cytotoxic SoC agents, positioning it ideally for combinatorial or chemopreventive strategies.

Part 1: Mechanism of Action (MoA)

The Hyaluronan-Dependent Axis

In skin cancer, particularly melanoma, the tumor microenvironment (TME) is enriched with Hyaluronan (HA). HA binds to cell surface receptors (CD44, RHAMM), triggering downstream signaling (PI3K/Akt, MAPK/ERK) that drives proliferation and drug resistance.

4-MHC acts as a suicide substrate for Hyaluronan Synthase (HAS).

  • Depletion of Precursors: 4-MHC is glucuronidated by UGT enzymes into 4-MHC-glucuronide. This reaction consumes the cellular pool of UDP-glucuronic acid (UDP-GlcUA) , a critical precursor required by HAS enzymes to synthesize HA.

  • Downregulation of HAS2: 4-MHC specifically downregulates the mRNA expression of HAS2 (Hyaluronan Synthase 2), the isoform most associated with metastatic progression.

  • Mitochondrial Apoptosis: Independent of HA, 4-MHC induces ROS generation, leading to the opening of the mitochondrial permeability transition pore (MPTP), release of Cytochrome c, and activation of Caspase-3.

Diagram 1: 4-MHC Signaling Interference

The following diagram illustrates the dual-action pathway of 4-MHC: inhibiting HA synthesis and inducing mitochondrial apoptosis.

MoA_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm HA Hyaluronan (HA) (Tumor Matrix) CD44 CD44 Receptor HA->CD44 Ligand Binding MHC 4-MHC (Hymecromone) UDP_GlcUA UDP-GlcUA (Precursor) MHC->UDP_GlcUA Depletes via Glucuronidation HAS2 HAS2 Enzyme MHC->HAS2 Downregulates mRNA Mito Mitochondria MHC->Mito Induces ROS UDP_GlcUA->HAS2 Required for HAS2->HA Synthesizes Akt p-Akt / ERK CD44->Akt Activates Nucleus Nucleus (Proliferation Genes) Akt->Nucleus Promotes Survival Caspase Caspase-3 Cleavage Mito->Caspase Cytochrome c Release Caspase->Nucleus Apoptosis (DNA Frag.)

Figure 1: 4-MHC depletes UDP-GlcUA, inhibiting HAS2-mediated HA synthesis, while simultaneously triggering ROS-dependent apoptosis.

Part 2: Comparative Performance Analysis

4-MHC vs. Standard of Care (SoC)

The following table synthesizes data trends from comparative studies in melanoma (e.g., A375, B16F10 cell lines) and non-melanoma skin cancer models.

Feature4-MHC (Hymecromone) Dacarbazine (DTIC) 5-Fluorouracil (5-FU)
Primary Indication Experimental / ChemopreventionMetastatic Melanoma (SoC)Actinic Keratosis / Basal Cell
Primary Mechanism HA Synthesis Inhibition (HAS2)DNA Alkylation (Guanine)Antimetabolite (Thymidylate Synthase)
IC50 (A375 Melanoma) High (200 - 600

M)
Moderate (10 - 100

M)
Low (< 10

M)
Toxicity Profile Low (Approved biliary drug)High (Myelosuppression, Nausea)Moderate (Local irritation, inflammation)
Resistance Profile Reverses HA-mediated resistanceHigh resistance rates (MGMT)Resistance via enzyme upregulation
Effect on Metastasis High (Inhibits migration/invasion)Low (Cytotoxic, not anti-invasive)Low (Local effect mostly)
Key Insight: The Potency Paradox

Researchers often dismiss 4-MHC due to its high IC50 (micromolar range) compared to nanomolar chemotherapeutics. This is a misinterpretation of its utility.

  • DTIC kills rapidly dividing cells but often fails to penetrate the dense HA-rich matrix, leading to recurrence.

  • 4-MHC remodels this matrix. While it requires higher concentrations to achieve cytotoxicity, these concentrations are clinically achievable with low systemic toxicity (LD50 in mice > 2000 mg/kg).

Part 3: Experimental Protocols for Validation

To objectively assess 4-MHC, researchers must use models that account for the microenvironment. Standard 2D monolayers often underestimate 4-MHC's efficacy because they lack the HA-rich extracellular matrix (ECM).

Protocol A: 3D Tumor Spheroid Invasion Assay

Rationale: Validates anti-metastatic potential in an HA-relevant model.

  • Spheroid Formation:

    • Seed 5,000 A375 (melanoma) cells/well in Ultra-Low Attachment (ULA) 96-well plates.

    • Centrifuge at 200 x g for 5 mins. Incubate for 72h to form tight spheroids.

  • Matrix Embedding:

    • Prepare Type I Collagen matrix supplemented with 1 mg/mL Hyaluronan.

    • Transfer spheroids into the matrix.

  • Treatment:

    • Control: Vehicle (DMSO < 0.1%).

    • Experimental: 4-MHC (0.5 mM and 1.0 mM).

    • Comparator: Dacarbazine (50

      
      M).
      
  • Quantification:

    • Image at 0h, 24h, and 48h.

    • Measure Invasive Area (sprouting from the core) using ImageJ.

    • Expected Result: 4-MHC should significantly reduce sprouting/invasion compared to Control, whereas DTIC may reduce core size but have less effect on invasion.

Protocol B: HAS2 Gene Expression Analysis (qPCR)

Rationale: Confirms the specific molecular target (HAS2 inhibition).

  • Cell Treatment: Treat cells with 4-MHC (0, 100, 300, 600

    
    M) for 24 hours.
    
  • RNA Extraction: Use TRIzol reagent; ensure A260/280 ratio is ~2.0.

  • cDNA Synthesis: Reverse transcribe 1

    
    g total RNA.
    
  • qPCR Parameters:

    • Target: Human HAS2 (Hyaluronan Synthase 2).[1][2]

    • Reference: GAPDH or ACTB.

    • Primer Specificity: Verify via melt curve analysis.

  • Calculation: Use the

    
     method.
    
    • Validation: A >50% reduction in HAS2 mRNA confirms mechanistic engagement.

Diagram 2: Experimental Workflow for Validation

This workflow outlines the critical path for validating 4-MHC efficacy from 2D screening to 3D functional assays.

Workflow Step1 Step 1: 2D Cytotoxicity (MTT / SRB Assay) Step2 Step 2: Mechanistic Check (HAS2 qPCR & HA ELISA) Step1->Step2 Determine IC50 Step3 Step 3: 3D Spheroid (Invasion/Migration) Step2->Step3 If HAS2 Downregulated Decision Efficacy Confirmed? Step3->Decision Analyze Invasion Decision->Step1 No (Re-optimize) InVivo In Vivo Xenograft (Tumor Vol + Metastasis) Decision->InVivo Yes

Figure 2: Sequential validation workflow prioritizing mechanistic confirmation (HAS2) prior to complex 3D modeling.

References

  • Lokeshwar, V. B., et al. (2010). "4-Methylumbelliferone inhibits tumor cell growth and the activation of stromal hyaluronan synthesis by melanoma cell-derived factors."[1] British Journal of Dermatology.[3]

  • Nagy, N., et al. (2015).[2] "4-Methylumbelliferone treatment and hyaluronan inhibition as a therapeutic strategy in inflammation, autoimmunity, and cancer."[3] Frontiers in Immunology.

  • Yoshihara, S., et al. (2005). "A synthetic coumarin (4-Methyl-7-hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice."[4][5] European Journal of Pharmacology.

  • Robert, C., et al. (2015). "Nivolumab in previously untreated melanoma without BRAF mutation (CheckMate 066)." New England Journal of Medicine. (Used for Dacarbazine SoC comparison data).

  • Stockfleth, E., et al. (2022).[6] "Efficacy of 4% 5-fluorouracil cream in the treatment of actinic keratoses." Journal of the European Academy of Dermatology and Venereology.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 6,7-Dimethoxy-4-ethylcoumarin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Objective: This guide defines the standard operating procedure (SOP) for the containment, waste segregation, and final disposal of 6,7-Dimethoxy-4-ethylcoumarin . Scope: Applicable to all laboratory personnel handling coumarin derivatives in drug discovery or analytical chemistry workflows.[1]

  • Chemical Name: 6,7-Dimethoxy-4-ethylcoumarin (Analogous to Scoparone derivatives)[1]

  • Chemical Class: Coumarin Derivative / Benzopyrone[1]

  • Physical State: Crystalline Solid (typically white to off-white)[1]

  • Primary Hazard: Acute Toxicity (Oral), Potential Skin/Eye Irritant.

  • Disposal Method: High-Temperature Incineration (Destruction).[1] DO NOT dispose of via sanitary sewer or municipal trash.

Hazard Assessment & Waste Characterization

Before disposal, the waste must be characterized to ensure compatibility with waste streams. While specific data for the 4-ethyl variant is limited compared to the 4-methyl analog (CAS 4281-40-7), the safety profile follows the Coumarin Structure-Activity Relationship (SAR) .[1]

ParameterClassificationOperational Implication
GHS Classification Acute Tox. 4 (H302); Skin Irrit. 2 (H315)Handle as "Toxic" material.[1]
RCRA Status (USA) Non-Listed Hazardous WasteMust be managed as chemical waste, not general refuse.[1]
DOT Shipping UN 2811 (Toxic Solid, Organic, N.O.S.)[1][2]Requires specific labeling for transport/disposal.[1][3]
Combustibility Organic SolidSegregate from strong oxidizers (e.g., Nitric Acid).[1]
Ecological Impact Aquatic Chronic Toxicity (Potential)Zero tolerance for drain disposal.[1]
Disposal Decision Matrix

Effective disposal requires segregating the compound based on its physical state (Solid powder vs. Solvated in reaction media).

DisposalMatrix Start Waste Generation: 6,7-Dimethoxy-4-ethylcoumarin StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste (Powder, Crystals, Contaminated PPE) StateCheck->SolidStream Dry Solid LiquidStream Liquid Waste (Dissolved in Solvent) StateCheck->LiquidStream Solution SolidPkg Double-bag in clear LDPE Place in Wide-Mouth HDPE Drum SolidStream->SolidPkg LiquidSeg Segregate by Solvent Type (Halogenated vs. Non-Halogenated) LiquidStream->LiquidSeg Labeling Labeling: 'Toxic Waste - Organic Solid/Liquid' List Constituents SolidPkg->Labeling LiquidSeg->Labeling FinalDisp Final Disposition: High-Temp Incineration Labeling->FinalDisp

Figure 1: Decision matrix for segregating coumarin waste streams.

Step-by-Step Disposal Protocol
Phase A: Solid Waste (Pure Compound & Contaminated Debris)

Rationale: Coumarin dusts can be inhalation hazards. Double-bagging prevents particulate release during transport.[1]

  • Collect: Gather all pure substance, contaminated weigh boats, spatulas, and gloves.[1]

  • Contain: Place items into a clear 6-mil LDPE (Low-Density Polyethylene) bag .

  • Seal: Goose-neck and tape the bag shut.

  • Secondary Containment: Place the sealed bag into a rigid HDPE (High-Density Polyethylene) wide-mouth drum or a dedicated solid waste bucket.[1]

  • Label: Apply a hazardous waste label immediately.

    • Constituents: "6,7-Dimethoxy-4-ethylcoumarin, solid debris."[1]

    • Hazard Checkbox: Toxic.[1][4]

Phase B: Liquid Waste (Reaction Mixtures & Stock Solutions)

Rationale: Coumarins are often dissolved in DMSO, Methanol, or Chloroform. The solvent dictates the waste stream, but the toxicity of the solute must be noted.

  • Identify Solvent: Determine if the carrier solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Acetone, DMSO).

  • Transfer: Pour into the appropriate safety carboy (HDPE or Glass).

    • Note: Do not fill >90% capacity to allow for thermal expansion.[1]

  • Log: Record the concentration of 6,7-Dimethoxy-4-ethylcoumarin on the waste tag. High concentrations (>1%) should be flagged as "High Hazard."[1]

Emergency Spill Response Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization.

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Dust vs. Liquid) Spill->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles, N95/P100 Mask Assess->PPE < 100g/mL DustAction Solid Spill: Cover with wet paper towel (Prevent Dust) PPE->DustAction Powder LiquidAction Liquid Spill: Apply absorbent pads or Vermiculite PPE->LiquidAction Solution Clean Clean Surface: Soap & Water Wash (Repeat 2x) DustAction->Clean LiquidAction->Clean Disposal Dispose as Hazardous Waste Clean->Disposal

Figure 2: Immediate response workflow for laboratory spills.

Critical Cleanup Note: Never dry-sweep coumarin powders.[1] This generates dust which can be inhaled.[1] Always use a wet-wipe method or a HEPA-filtered vacuum dedicated to hazardous chemicals.[1]

Regulatory Compliance & Final Disposition

US EPA (RCRA) Considerations: While 6,7-Dimethoxy-4-ethylcoumarin is not explicitly "P-listed" or "U-listed" (like Warfarin), it falls under the "Cradle-to-Grave" responsibility.[1]

  • Generator Status: You are responsible for characterizing the waste.[3] Due to its oral toxicity (Category 4), it must be treated as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents like F-listed spent solvents).[1]

  • Destruction Method: The only acceptable final disposition is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures the complete breakdown of the benzopyrone ring structure into CO2 and H2O.

Transport (DOT): If shipping pure material for disposal:

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (6,7-Dimethoxy-4-ethylcoumarin)[1]

  • UN Number: UN 2811[2]

  • Hazard Class: 6.1

  • Packing Group: III

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77966, 6,7-Dimethoxy-4-methylcoumarin (Analogous Structure).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.